Pde11-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H10ClN3O3S |
|---|---|
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-8-methoxy-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione |
InChI |
InChI=1S/C16H10ClN3O3S/c1-23-11-5-6-12-13(8-11)24-15-18-14(21)19(16(22)20(12)15)10-4-2-3-9(17)7-10/h2-8H,1H3 |
Clé InChI |
WZXVKFIBUSGTCO-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Pde11-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action for Pde11-IN-1, a potent and selective inhibitor of Phosphodiesterase 11A (PDE11A). This compound is also identified in scientific literature as compound 23b.[1]
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of Phosphodiesterase 11A (PDE11A).[1] PDE11A is a dual-specificity phosphodiesterase, responsible for the hydrolysis of two critical second messengers: cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) into their inactive forms, AMP and GMP respectively.[2][3] By binding to the active site of PDE11A, this compound prevents this degradation, leading to an intracellular accumulation of both cAMP and cGMP.[2][3] This elevation in cyclic nucleotide levels amplifies their downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA) by cAMP and Protein Kinase G (PKG) by cGMP.[2] The heightened activity of these kinases results in the phosphorylation of numerous substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and various cellular functions.[1][4]
Signaling Pathway of PDE11A Inhibition
Quantitative Data
The potency and selectivity of this compound (compound 23b) have been characterized through various biochemical assays.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC₅₀ (nM) | Substrate |
| This compound (23b) | PDE11A4 | 12 | cAMP |
Data sourced from a study on novel PDE11A4 inhibitors.[1][5][6]
Table 2: Selectivity Profile of this compound (Compound 23b)
The selectivity of this compound was assessed against a panel of other phosphodiesterase enzymes. The data below represents the percent inhibition at a concentration of 1 µM.
| PDE Isoform | % Inhibition at 1 µM |
| PDE1A1 | 3 |
| PDE2A1 | 12 |
| PDE7B | 2 |
| PDE8A1 | 1 |
| PDE9A2 | 1 |
At a higher concentration of 10 µM, this compound showed 31% inhibition of PDE1A1, 26% inhibition of PDE2A1, and 51% inhibition of PDE7B, still demonstrating a notable window of selectivity for PDE11A.[6] Additional data shows it retains high selectivity against PDEs 3, 4, 5, 6, and 10.[6]
Experimental Protocols
The characterization of this compound involves both biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
Biochemical Enzyme Inhibition Assay (Fluorescence Polarization)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant PDE11A4.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDE11A4.
Principle: The assay utilizes a fluorescently labeled substrate (e.g., FAM-cAMP). In its cyclic form, the small molecule rotates rapidly, resulting in low fluorescence polarization (FP). When PDE11A4 hydrolyzes the substrate to its linear form (FAM-AMP), a binding agent that specifically recognizes the phosphate (B84403) on the linearized nucleotide is added. This binding creates a large, slow-moving complex, leading to a high FP signal. Inhibition of PDE11A4 results in a lower FP signal.[7]
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer. The final DMSO concentration should be kept constant and low (e.g., ≤1%).[1]
-
Reagent Preparation: Dilute recombinant human PDE11A4 enzyme and the FAM-cAMP substrate in a suitable assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).[1]
-
Assay Plate Setup: In a 384-well black microplate, add the assay buffer, followed by the this compound dilutions. Include controls for no inhibition (vehicle only) and background (no enzyme).[1]
-
Enzyme Addition: Add the diluted PDE11A4 enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a specified time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of the enzyme kinetics.
-
Detection: Add the binding agent to stop the reaction and allow it to equilibrate.
-
Data Acquisition: Measure the fluorescence polarization using a microplate reader equipped for FP measurements.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[5]
Workflow for Biochemical IC₅₀ Determination
Cell-Based cAMP/cGMP Accumulation Assay
This assay measures the functional consequence of PDE11A inhibition in a cellular context.
Objective: To assess the ability of this compound to increase intracellular cAMP and cGMP levels in response to a stimulus.
Principle: Cells that express PDE11A are treated with this compound. Subsequently, adenylyl cyclase or guanylate cyclase is stimulated to produce cAMP or cGMP. In the presence of the inhibitor, the degradation of these cyclic nucleotides is blocked, leading to their accumulation, which can be quantified using methods like ELISA or HTRF-based assays.[2]
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HT-22 hippocampal cells, which can be transfected to express human PDE11A4) in 96-well plates and culture until they reach the desired confluency.[3][9]
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control. Pre-incubate for a specific period (e.g., 30-60 minutes).[1]
-
Stimulation: Add a stimulating agent to induce cyclic nucleotide production. For cAMP, use an adenylyl cyclase activator like forskolin. For cGMP, use a nitric oxide donor like sodium nitroprusside (SNP). Incubate for a defined time (e.g., 15-30 minutes).[1][2]
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the detection kit.
-
Quantification: Measure the intracellular cAMP or cGMP concentration in the cell lysates using a commercially available immunoassay kit (e.g., HTRF, ELISA) according to the manufacturer's protocol.
-
Data Analysis: Plot the measured cAMP or cGMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.[4]
Logical Flow of a Cell-Based Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Pde11-IN-1: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Pde11-IN-1, a notable inhibitor of phosphodiesterase 11 (PDE11). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the PDE11 enzyme.
Introduction to PDE11 and the Rationale for Inhibition
Phosphodiesterase 11 (PDE11), a member of the phosphodiesterase superfamily of enzymes, plays a crucial role in regulating intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE11A gene encodes four splice variants (PDE11A1-4), with PDE11A4 being the predominant isoform in the brain, particularly enriched in the hippocampus, a region critical for learning and memory.[1]
Emerging research has implicated PDE11A in various physiological and pathological processes. Notably, increased expression of PDE11A4 is associated with age-related cognitive decline.[1] This has led to significant interest in the development of potent and selective PDE11A4 inhibitors as potential therapeutic agents for neurological and psychiatric disorders.[1][2] this compound has emerged from these efforts as a chemical probe for exploring PDE11A4 biology.
Discovery of this compound and Related Compounds
The discovery of selective PDE11 inhibitors has been advanced through high-throughput screening campaigns. A significant breakthrough came from a yeast-based high-throughput screen of approximately 200,000 compounds, which identified several potent and selective PDE11 inhibitors.[3] This screen utilized a genetically modified yeast strain expressing human PDE11A4, where cell growth was dependent on intracellular cyclic nucleotide levels.[3][4] One of the key classes of compounds identified from such screens and subsequent optimization efforts is the pyrazolopyrimidine scaffold, to which this compound belongs. Another notable and well-characterized selective PDE11 inhibitor that emerged from this research is BC11-38.[3][5][6]
Physicochemical and Solubility Properties of this compound
This compound, also referred to as Pde11A4-IN-1, is a small molecule with the following properties:
| Property | Value |
| Molecular Formula | C₁₆H₁₀ClN₃O₃S |
| Molecular Weight | 359.79 g/mol |
| CAS Number | 522652-41-1 |
| Appearance | Light yellow to yellow solid |
| Solubility | |
| DMSO | ≥ 2.5 mg/mL (6.95 mM) |
| Aqueous Formulation | ≥ 0.25 mg/mL (0.69 mM) in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline |
| Oil-Based Formulation | ≥ 0.25 mg/mL (0.69 mM) in 10% DMSO / 90% Corn Oil |
Data sourced from BenchChem application notes.[7]
Proper storage is essential to maintain the compound's stability. The powder form is stable for up to 3 years at -20°C, while in solvent, it should be stored at -80°C for up to 6 months.[7]
Synthesis of this compound
The synthesis of the imidazo[5,1-f][3][5][8]triazin-4(3H)-one core of this compound can be achieved through a three-step linear sequence starting from substituted imidazoles. The following proposed synthesis is adapted from the general methodology described by Li, et al. for this class of compounds.[6]
Step 1: Electrophilic Amination of the Starting Imidazole (B134444)
The synthesis would commence with a substituted imidazole bearing the precursors to the 4-chlorophenyl and methoxyphenyl moieties. A key step is the electrophilic amination of the imidazole nitrogen. Safe and effective amination can be achieved using an aminating agent under controlled conditions.
Step 2: Cyclization to Form the Triazinone Ring
The resulting amino-imidazole intermediate is then cyclized to form the imidazo[5,1-f][3][5][8]triazin-4(3H)-one core. This is typically achieved by reaction with an appropriate carbonyl-containing reagent, such as an oxalate (B1200264) derivative, followed by ring closure.
Step 3: Functionalization and Final Product Formation
The final step involves the introduction or modification of the substituents on the core structure to yield this compound. This may involve cross-coupling reactions or other standard organic transformations to attach the 4-chlorophenyl and methoxyphenyl groups at the desired positions.
Quantitative Biological Data
Quantitative data for this compound is emerging. It is described as a potent and selective PDE11A4 inhibitor.[3][7] For a closely related and well-characterized selective PDE11 inhibitor, BC11-38, the following data is available:
| Compound | Target | IC₅₀ (µM) | Selectivity |
| BC11-38 | PDE11 | 0.28 | >100 µM for PDE1-10 |
Data sourced from Abcam, R&D Systems, and MedchemExpress.[5][6][8]
For Pde11A4-IN-1 (also known as compound 23b in some literature), an IC₅₀ of 12 nM has been reported.[3] In cell-based assays, a working concentration range of 1 nM to 1 µM is a good starting point for dose-response experiments.[3]
Signaling Pathways and Experimental Workflows
PDE11A4 Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of PDE11A4. This leads to an accumulation of intracellular cAMP and cGMP, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases phosphorylate a variety of substrate proteins, leading to changes in gene expression and cellular function.
Caption: PDE11A4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The characterization of this compound and other PDE11A4 inhibitors typically follows a multi-step process, starting with in vitro enzymatic assays and progressing to cell-based and in vivo models.
Caption: A typical experimental workflow for the characterization of a PDE11A4 inhibitor.
Detailed Experimental Protocols
In Vitro PDE11A4 Enzymatic Assay (Fluorescence Polarization)
This protocol is adapted from generalized fluorescence polarization (FP) based assays for PDE enzymes.[5][8]
Materials:
-
Recombinant human PDE11A4 enzyme
-
This compound
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Binding agent (binds to the hydrolyzed substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.
-
Reagent Addition:
-
Add assay buffer to all wells.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add a known PDE11A4 inhibitor as a positive control.
-
-
Enzyme Addition: Add the diluted PDE11A4 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding the binding agent to all wells.
-
Reading: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based cAMP/cGMP Assay (HTRF)
This protocol provides a general workflow for measuring intracellular cAMP or cGMP levels in response to this compound treatment using Homogeneous Time-Resolved Fluorescence (HTRF).[1][9]
Materials:
-
HT-22 hippocampal cells (or other suitable cell line)
-
Expression vector for human PDE11A4
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Stimulator (e.g., Forskolin (B1673556) for cAMP, SNP for cGMP)
-
HTRF cAMP or cGMP assay kit (containing lysis buffer, cAMP-d2 conjugate, and anti-cAMP-cryptate antibody)
-
96-well or 384-well cell culture plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding and Transfection:
-
Seed HT-22 cells in the appropriate multi-well plates.
-
Transfect the cells with the PDE11A4 expression vector using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 30-60 minutes).
-
-
Cell Stimulation: Add a stimulator (e.g., forskolin for cAMP) to the wells to induce cyclic nucleotide production and incubate for the recommended time (e.g., 10-30 minutes).
-
Cell Lysis and HTRF Reagent Addition:
-
Lyse the cells by adding the lysis buffer from the HTRF kit.
-
Add the cAMP-d2 conjugate and the anti-cAMP-cryptate antibody to the cell lysates.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reading: Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).
-
Data Analysis: Calculate the 665/620 nm ratio and determine the cAMP or cGMP concentration using a standard curve. Plot the results as a function of the this compound concentration to determine the EC₅₀ value.
Conclusion
This compound represents a valuable tool for the scientific community to investigate the physiological and pathological roles of PDE11A4. Its potency and selectivity make it a suitable chemical probe for target validation and for elucidating the downstream consequences of PDE11A4 inhibition. The synthetic route via the imidazo[5,1-f][3][5][8]triazin-4(3H)-one core offers a versatile platform for the development of further analogs with improved pharmacokinetic and pharmacodynamic properties. The experimental protocols detailed in this guide provide a robust framework for the in vitro and in-cell characterization of this compound and other novel PDE11 inhibitors, paving the way for future drug discovery efforts in this promising therapeutic area.
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
The Structure-Activity Relationship of Pde11-IN-1 and Other PDE11A Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of phosphodiesterase 11 (PDE11) inhibitors, with a specific focus on Pde11-IN-1 and a prominent series of pyrazolopyridine analogs. Phosphodiesterase 11A (PDE11A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cellular signaling.[1] Its inhibition is a promising therapeutic strategy for a range of disorders, including age-related cognitive decline and certain cancers.[2] This document outlines the key chemical features driving inhibitor potency and selectivity, presents detailed experimental protocols for inhibitor characterization, and visualizes the underlying biological pathways and experimental workflows.
Overview of PDE11A and its Inhibitors
PDE11A is a member of the phosphodiesterase superfamily of enzymes that regulate intracellular levels of cAMP and cGMP.[1] There are four known splice variants of PDE11A (PDE11A1-4), each with distinct tissue expression profiles.[3] PDE11A4 is the primary isoform found in the brain, particularly in the hippocampus, a region crucial for learning and memory.[3]
The development of potent and selective PDE11A inhibitors is an active area of research. Two notable chemical scaffolds have emerged: the thienopyrimidinone core of this compound and the pyrazolopyridine core of a well-studied inhibitor series.
This compound
This compound is a PDE11 inhibitor with the following chemical characteristics:
-
Formula: C₁₆H₁₀ClN₃O₃S
-
CAS Number: 522652-41-1
-
SMILES: O=C(N1C2=CC=CC(Cl)=C2)N=C3SC4=CC(OC)=CC=C4N3C1=O
While detailed SAR studies on close analogs of this compound are not extensively available in the public domain, its distinct heterocyclic structure provides a valuable starting point for the design of novel PDE11A inhibitors.
Structure-Activity Relationship of Pyrazolopyridine PDE11A4 Inhibitors
A significant body of research has focused on a series of pyrazolopyridine-based inhibitors of PDE11A4. These studies provide valuable insights into the chemical modifications that influence potency and selectivity. The general structure of this series is characterized by a central pyrazolopyridine core with substitutions at various positions.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory potency and selectivity of key pyrazolopyridine analogs and reference compounds against PDE11A4.
Table 1: In Vitro Inhibitory Potency (IC₅₀) of Selected PDE11A4 Inhibitors
| Compound | PDE11A4 IC₅₀ (nM) | PDE5 IC₅₀ (nM) | PDE Selectivity (PDE5/PDE11A4) | Reference |
| Tadalafil | ~7.5 | ~1.8 | ~0.24 | [4] |
| Compound 1 | 0.8 | >1000 | >1250 | [5] |
| Compound 14b | 54 | >1000 | >18.5 | [5] |
| Compound 23b | 12 | >1000 | >83.3 | [5] |
Note: IC₅₀ values are typically averages of multiple determinations. Selectivity is calculated as a ratio of IC₅₀ values.
Table 2: Cellular Activity of Selected PDE11A4 Inhibitors
| Compound | Cellular EC₅₀ (µM) | Reference |
| Tadalafil | >10 | [5] |
| Compound 1 | 1.3 | [5] |
Key Experimental Protocols
The characterization of PDE11A inhibitors relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Biochemical PDE Inhibition Assay (Fluorescence Polarization)
This assay is a common method to determine the half-maximal inhibitory concentration (IC₅₀) of compounds against purified PDE11A4 enzyme.[6]
Principle: The assay utilizes a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP). In its free form, this small molecule rotates rapidly, resulting in low fluorescence polarization. When PDE11A4 hydrolyzes the substrate, the resulting fluorescent monophosphate can be bound by a larger binding agent, slowing its rotation and increasing fluorescence polarization. Inhibitors of PDE11A4 prevent this hydrolysis, thus maintaining a low fluorescence polarization signal.[6]
Materials:
-
Purified recombinant human PDE11A4 enzyme
-
Assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)[7]
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Binding Agent
-
Test compounds (e.g., this compound)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%).[7]
-
Add the diluted test compound to the wells of the 384-well plate. Include controls for 100% enzyme activity (vehicle control) and 0% enzyme activity (no enzyme).[7]
-
Add the diluted PDE11A4 enzyme to all wells except the "no enzyme" control.[7]
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.[7]
-
Initiate the reaction by adding the fluorescently labeled substrate to all wells.[7]
-
Incubate the plate at room temperature for 60-120 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[7]
-
Add the binding agent to all wells.[6]
-
Incubate for an additional 30 minutes at room temperature.[6]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for fluorescein).[8]
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Yeast-Based High-Throughput Screening Assay
This cell-based assay provides a physiologically relevant context for identifying and characterizing PDE11A4 inhibitors.[9]
Principle: A genetically modified strain of fission yeast (Schizosaccharomyces pombe) is engineered to express human PDE11A4. The yeast's growth is made dependent on the intracellular levels of cyclic nucleotides through a reporter gene system (e.g., fbp1-ura4). High PDE11A4 activity lowers cyclic nucleotide levels, leading to a specific growth phenotype on selective media (e.g., sensitivity to 5-fluoroorotic acid, 5-FOA). Inhibitors of PDE11A4 reverse this phenotype, allowing for cell growth, which can be measured.[9][10] This assay format inherently selects for cell-permeable compounds.[9]
General Procedure:
-
Prepare yeast cultures of the engineered strain expressing human PDE11A4.
-
Plate the yeast cells on selective media containing 5-FOA.
-
Add test compounds at various concentrations to the plated cells.
-
Incubate the plates and monitor for yeast growth.
-
Quantify cell growth as a measure of PDE11A4 inhibition.
Cell-Based Neuronal Assay for cAMP/cGMP Measurement
This assay measures the ability of an inhibitor to modulate intracellular cyclic nucleotide levels in a neuronal cell line.[6]
Principle: A neuronal cell line that does not endogenously express PDE11A4, such as the mouse hippocampal cell line HT-22, is transfected to express the enzyme.[6][11] The effect of inhibitors on intracellular cAMP and cGMP levels, or downstream signaling events like the phosphorylation of CREB, is then quantified.[6]
Materials:
-
HT-22 hippocampal cells[11]
-
Expression vector for human PDE11A4
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Stimulator for cyclic nucleotide production (e.g., forskolin (B1673556) for cAMP, sodium nitroprusside (SNP) for cGMP)[7]
-
Cell lysis buffer
-
cAMP/cGMP immunoassay kit (e.g., ELISA)
Procedure:
-
Seed HT-22 cells in 96-well plates.[6]
-
Transfect the cells with the PDE11A4 expression vector or a control vector and allow for protein expression (typically 24-48 hours).[6]
-
Pre-treat the cells with serial dilutions of the test compound or vehicle control for a specified time (e.g., 30-60 minutes).[7]
-
Stimulate the cells with an appropriate agent to induce cyclic nucleotide production (e.g., forskolin or SNP).[7]
-
Lyse the cells according to the immunoassay kit manufacturer's protocol.[7]
-
Measure the intracellular cAMP or cGMP concentration in the cell lysates using the immunoassay kit.[7]
-
Quantify the dose-dependent effect of the inhibitor on cyclic nucleotide levels.
Signaling Pathways and Experimental Workflows
PDE11A Signaling Pathway
PDE11A plays a crucial role in regulating the signaling pathways of cAMP and cGMP. By hydrolyzing these second messengers, PDE11A terminates their downstream effects, which are mediated by protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG). Inhibition of PDE11A leads to an accumulation of cAMP and cGMP, thereby enhancing PKA and PKG signaling.
Caption: PDE11A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a PDE11A Inhibitor SAR Study
The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of novel PDE11A inhibitors.
Caption: A typical workflow for a PDE11A inhibitor SAR study.
Conclusion
The development of potent and selective PDE11A inhibitors holds significant therapeutic promise. The structure-activity relationships of pyrazolopyridine-based inhibitors have provided a clear roadmap for optimizing potency and selectivity. This guide has detailed the key experimental protocols necessary for the characterization of novel PDE11A inhibitors like this compound and has visualized the relevant biological pathways and experimental workflows. A thorough understanding of these principles is critical for the rational design of new chemical entities with improved pharmacological properties for the treatment of a variety of diseases.
References
- 1. genecards.org [genecards.org]
- 2. PDE11A | Cancer Genetics Web [cancerindex.org]
- 3. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Use of a Fission Yeast Platform to Identify and Characterize Small Molecule PDE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
The Biological Function of Phosphodiesterase 11A (PDE11A) in the Hippocampus: A Technical Guide
Abstract
Phosphodiesterase 11A (PDE11A), a dual-specificity phosphodiesterase that degrades both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), is uniquely expressed and enriched within the hippocampal formation of the mammalian brain.[1][2][3] Specifically, its isoform PDE11A4 is localized predominantly in the ventral hippocampus (VHIPP), a region critically involved in mood, social behaviors, and memory formation.[2][3][4] Research utilizing knockout mouse models has illuminated the significant role of PDE11A in regulating hippocampal-dependent functions. Its deletion leads to distinct phenotypes related to psychiatric disorders, including deficits in social memory, altered mood, and glutamatergic signaling dysfunction.[4][5] Furthermore, PDE11A expression levels are dynamic, changing in response to social experiences and increasing with age, suggesting its involvement in both brain plasticity and age-related cognitive decline.[2][6] This whitepaper provides an in-depth examination of the biological functions of PDE11A in the hippocampus, detailing its role in key signaling pathways, summarizing quantitative data from foundational studies, and outlining the experimental protocols used to elucidate its function. This document serves as a technical guide for professionals seeking to understand and target PDE11A for therapeutic development.
Localization and Expression of PDE11A in the Hippocampus
The functional significance of PDE11A is intrinsically linked to its specific expression pattern within the brain. Unlike other phosphodiesterases, PDE11A4 mRNA and protein are largely restricted to the hippocampal formation, specifically within the CA1 region, the subiculum, and the adjacent amygdalohippocampal area.[4][5][7]
Key Expression Characteristics:
-
Ventral Enrichment: PDE11A4 shows a significant 3- to 10-fold enrichment in the ventral hippocampus (VHIPP) compared to the dorsal hippocampus (DHIPP).[2][3][8] This localization is consistent with the VHIPP's established role in regulating social and emotional behaviors.
-
Cellular and Subcellular Distribution: Within the hippocampus, PDE11A4 is expressed in neurons but not astrocytes.[2][3] Upon biochemical fractionation, the protein is found distributed across nuclear, cytosolic, and membrane compartments.[2][3][9] This compartmentalization is dynamic; for instance, social isolation has been shown to decrease PDE11A4 protein expression specifically within the membrane fraction of the VHIPP.[8][10]
-
Developmental Regulation: PDE11A4 expression is developmentally regulated, with protein levels increasing dramatically from early postnatal life through adulthood, suggesting its function may evolve across the lifespan.[2][3][9] Studies in mice show a fivefold increase in hippocampal PDE11A4 protein expression between postnatal day 7 and day 28.[11]
Core Biological Function: Regulation of Cyclic Nucleotide Signaling
As a dual-specificity phosphodiesterase, the primary function of PDE11A is the enzymatic hydrolysis of the second messengers cAMP and cGMP into their inactive forms, 5'-AMP and 5'-GMP, respectively. By controlling the levels of these cyclic nucleotides, PDE11A serves as a critical regulator of numerous downstream signaling cascades. Deletion of PDE11A in knockout mice results in an approximate 8% decrease in total cAMP-PDE activity in the ventral hippocampus, confirming its contribution to cyclic nucleotide homeostasis in this brain region.[9]
Regulation of Downstream Signaling Pathways
By modulating cyclic nucleotide levels, PDE11A influences several critical signaling pathways in the hippocampus that are fundamental to synaptic plasticity, memory, and behavior.
Glutamatergic Signaling
Studies in Pde11a knockout (KO) mice reveal a significant dysregulation of signaling surrounding the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptor.[4][5] Specifically, PDE11A deletion leads to decreased phosphorylation of the GluR1 subunit at Serine 845, a site targeted by Protein Kinase A (PKA), which is activated by cAMP.[4] This is accompanied by reduced levels of transmembrane AMPA-receptor-associated proteins (TARPs) like stargazin (γ2) and γ8, which are crucial for AMPA receptor trafficking and function.[4][5][7] This glutamatergic hypofunction may explain the increased sensitivity of PDE11A KO mice to the NMDA receptor antagonist MK-801.[4][9]
Oxytocin (B344502) and Social Behavior Pathways
RNA sequencing analyses of the VHIPP from PDE11A KO mice show significant alterations in the oxytocin signaling pathway, a critical cascade for regulating social behaviors.[2][8][10] This molecular change is consistent with the behavioral deficits observed in these mice, such as impaired social odor recognition and social avoidance.[4][10] The link between PDE11A and oxytocin provides a direct molecular mechanism for how PDE11A in the hippocampus translates to the regulation of complex social interactions.[2][8]
Pro-inflammatory Signaling
PDE11A also plays a role in modulating neuroinflammation. Decreasing PDE11A4 expression has been shown to upregulate the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][2] This suggests that PDE11A may help maintain an anti-inflammatory state in the hippocampus, and its dysregulation could contribute to inflammatory conditions associated with neuropsychiatric disorders.[1] The mechanism may involve PDE11A's regulation of cAMP, which can influence adenosine signaling at A2A receptors on microglia, thereby affecting cytokine release.[1]
CREB and Protein Synthesis
PDE11A influences pathways central to memory consolidation, including the cAMP response element-binding protein (CREB) and downstream protein synthesis. PDE11A KO mice exhibit higher levels of nuclear CREB in the VHIPP.[1] Furthermore, PDE11A deletion selectively decreases the phosphorylation of the ribosomal protein S6 at residues 235/236, a key step in regulating protein translation required for long-term memory formation.[1][11]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on PDE11A in the hippocampus.
Table 1: PDE11A Expression and Activity
| Parameter | Finding | Genotype/Condition | Brain Region | Reference(s) |
|---|---|---|---|---|
| mRNA & Protein Enrichment | 3- to 10-fold higher expression | Ventral vs. Dorsal Hippocampus | Hippocampus | [2][3][8] |
| mRNA Expression | ~50% reduction | Heterozygous (HT) vs. Wild-Type (WT) | Ventral Hippocampus | [8] |
| Protein Expression | ~80% reduction | Heterozygous (HT) vs. Wild-Type (WT) | Ventral Hippocampus | [8] |
| cAMP-PDE Activity | ~8% decrease | Knockout (KO) vs. Wild-Type (WT) | Ventral Hippocampus | [9] |
| Developmental Expression | ~5-fold increase in protein | Postnatal Day 28 vs. Postnatal Day 7 | Hippocampus |[11] |
Table 2: Phenotypes of Pde11a Knockout (KO) Mice
| Phenotype Category | Specific Finding | Comparison | Reference(s) |
|---|---|---|---|
| Behavioral | Impaired long-term social odor recognition memory | KO vs. WT | [1][4][11] |
| Behavioral | Increased hyperactivity in open field test | KO vs. WT | [4][9] |
| Behavioral | Increased sensitivity to MK-801 (NMDA antagonist) | KO vs. WT | [4][9] |
| Anatomical | Enlarged lateral ventricles | KO vs. WT | [4][9] |
| Biochemical | Decreased p-GluR1 (Ser845) levels | KO vs. WT | [4][5] |
| Biochemical | Decreased pS6 (Ser235/236) levels | KO vs. WT | [1][11] |
| Biochemical | Increased nuclear CREB levels | KO vs. WT |[1] |
Experimental Protocols
The characterization of PDE11A function has relied on several key experimental methodologies. Detailed protocols for these techniques are provided below.
Western Blotting for PDE11A4 and Downstream Targets
This protocol is used to quantify the expression levels of specific proteins in hippocampal tissue fractions.
Methodology:
-
Tissue Fractionation: Hippocampal tissue is homogenized in a buffer solution. To separate subcellular compartments, samples undergo differential centrifugation. For soluble membrane fractions, a high-speed centrifugation (e.g., 60,000 x g for 30 min at 4°C) is performed, and the supernatant is collected.[1]
-
Protein Quantification: Protein concentration in each fraction is determined using a standard method, such as a BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-PDE11A4, anti-pS6). Following washes, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).[1]
-
Detection: The HRP substrate is added to the membrane, producing a chemiluminescent signal that is captured on film or with a digital imager. Band intensity is quantified using densitometry software.
PDE Activity Assay (Fluorescence Polarization)
This assay measures the enzymatic activity of PDE11A and is used for screening potential inhibitors.[12][13][14]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (inhibitor) in assay buffer. Dilute a stock of fluorescently labeled substrate (e.g., FAM-cAMP) to the final working concentration.[13]
-
Reaction Setup: In a 384-well microplate, add the assay buffer, purified recombinant PDE11A4 enzyme, and the test inhibitor (or vehicle control).[15]
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Add the fluorescent substrate (FAM-cAMP) to all wells to start the enzymatic reaction. PDE11A will hydrolyze FAM-cAMP to FAM-AMP.
-
Reaction Incubation: Incubate for 60-120 minutes at room temperature.[12]
-
Detection: Add a specific binding agent that binds to the phosphate (B84403) group of the hydrolyzed product (FAM-AMP). This binding creates a large molecular complex that rotates slowly, resulting in a high fluorescence polarization (FP) signal. The unhydrolyzed substrate rotates rapidly, producing a low FP signal.
-
Data Analysis: Read the FP signal on a compatible plate reader. The magnitude of the FP signal is directly proportional to PDE11A activity. Calculate percent inhibition and determine IC50 values for test compounds.
Social Odor Recognition (SOR) Memory Task
This behavioral paradigm assesses social memory in rodents, a function heavily dependent on the VHIPP and regulated by PDE11A.[1][4]
Methodology:
-
Habituation: The subject mouse is habituated to the testing arena and to empty bead containers.
-
Training (Acquisition): The subject mouse is presented with a scented bead ("stranger 1") containing bedding from a novel, unfamiliar mouse. The time the subject mouse spends sniffing the bead is recorded for a set duration (e.g., 2 minutes).
-
Memory Test (Retrieval): After a specific delay (e.g., 24 hours for long-term memory), the subject mouse is returned to the arena and presented with two beads simultaneously: the now-familiar "stranger 1" bead and a new bead scented by a different unfamiliar mouse ("stranger 2").
-
Data Analysis: The time spent sniffing each bead is recorded. A mouse with intact social memory will spend significantly more time investigating the novel scent ("stranger 2") compared to the familiar one ("stranger 1"). A failure to show this preference indicates a deficit in social memory.[4][16]
Therapeutic Implications and Conclusion
The highly restricted expression of PDE11A4 in the hippocampus makes it an attractive therapeutic target.[2][3] Its demonstrated role in social memory, mood stabilization, and age-related cognitive decline suggests that inhibiting PDE11A could be a viable strategy for treating social deficits in neuropsychiatric disorders or mitigating age-related memory impairment.[2][6] A targeted PDE11A4 inhibitor could potentially restore cyclic nucleotide homeostasis specifically within the hippocampus, avoiding the widespread side effects associated with less specific drugs.[3]
References
- 1. Frontiers | The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation [frontiersin.org]
- 2. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Phosphodiesterase 11A in brain is enriched in ventral hippocampus and deletion causes psychiatric disease-related phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conserved age‐related increases in hippocampal PDE11A4 cause unexpected proteinopathies and cognitive decline of social associative memories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. PDE11A REGULATES SOCIAL BEHAVIORS AND IS A KEY MECHANISM BY WHICH SOCIAL EXPERIENCE SCULPTS THE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 11A in brain is enriched in ventral hippocampus and deletion causes psychiatric disease-related phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE11A regulates social behaviors and is a key mechanism by which social experience sculpts the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphodiesterase 11A (PDE11A), Enriched in Ventral Hippocampus Neurons, is Required for Consolidation of Social but not Nonsocial Memories in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Pde11-IN-1 and its Role in Adrenal Insufficiency Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenal insufficiency is a condition characterized by the inadequate production of steroid hormones, primarily cortisol, by the adrenal glands. The regulation of steroidogenesis is a complex process, with the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway playing a pivotal role. Phosphodiesterase 11A (PDE11A), a dual-specificity phosphodiesterase that hydrolyzes both cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), is expressed in the adrenal cortex and is implicated in the modulation of adrenal steroid production.[1][2][3] Genetic variations in PDE11A that reduce its enzymatic activity have been linked to a predisposition for adrenocortical tumors and Cushing's syndrome, highlighting its role as a key regulator of adrenal function.[4][5][6][7]
The inhibition of PDE11A presents a potential therapeutic strategy for conditions of adrenal hypofunction by increasing intracellular cAMP levels, thereby enhancing steroidogenesis. This technical guide focuses on Pde11-IN-1, a commercially available phosphodiesterase 11 (PDE11) inhibitor, and its relevance in the context of adrenal insufficiency research.[8][9][10] Due to the limited availability of specific research data on this compound in the public domain, this guide will also extensively reference a well-characterized selective PDE11 inhibitor, BC11-38, to provide a comprehensive understanding of the experimental approaches in this research area.
Mechanism of Action: Targeting PDE11A in the Adrenal Cortex
The synthesis of cortisol in the adrenal cortex is primarily stimulated by the adrenocorticotropic hormone (ACTH), which binds to its receptor and activates the cAMP signaling cascade.[11] PDE11A acts as a crucial negative regulator in this pathway by degrading cAMP, thus attenuating the signal for steroidogenesis. By inhibiting PDE11A, compounds like this compound and BC11-38 are designed to prevent the breakdown of cAMP.[1][8] The resulting increase in intracellular cAMP levels leads to enhanced activation of Protein Kinase A (PKA), which in turn promotes the transcription of steroidogenic genes and the synthesis of cortisol.[3][4]
dot
Caption: PDE11A Signaling Pathway in Adrenal Steroidogenesis.
Quantitative Data on PDE11 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound | PDE11 | Not Available | Not Available | [8][9][10] |
| BC11-38 | PDE11 | 280 | >100 µM for PDE1-10 | [1] |
| Pde11A4-IN-1 | PDE11A4 | 12 | High selectivity over PDE1, PDE2, PDE7, PDE8, and PDE9 | [2] |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of PDE11 inhibitors in the context of adrenal insufficiency research, with a focus on in vitro models using the H295R human adrenocortical carcinoma cell line. This cell line is a well-established model as it expresses the key enzymes required for steroidogenesis.[12][13][14]
In Vitro PDE11A Inhibition Assay
This assay is designed to determine the direct inhibitory effect of a compound on PDE11A enzymatic activity.
Materials:
-
Recombinant human PDE11A enzyme
-
This compound or other test inhibitors
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
cAMP or cGMP substrate
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the recombinant PDE11A enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction and measure the amount of remaining substrate or the product formed using a suitable detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
dot
Caption: In Vitro PDE11A Inhibition Assay Workflow.
H295R Cell-Based Steroidogenesis Assay (adapted from OECD TG 456)
This assay evaluates the effect of a test compound on cortisol production in a cellular context.[12][13][15]
Materials:
-
H295R cells (ATCC® CRL-2128™)
-
Cell culture medium (e.g., DMEM/F12 supplemented with Nu-Serum and ITS)
-
This compound or other test inhibitors
-
Forskolin (positive control, adenylyl cyclase activator)
-
24-well cell culture plates
-
Cortisol ELISA kit or LC-MS/MS for hormone quantification
Procedure:
-
Cell Seeding: Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.[12]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test inhibitor (e.g., this compound or BC11-38 at concentrations ranging from nanomolar to micromolar). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM forskolin). BC11-38 has been shown to be effective at 20 µM for elevating cAMP.
-
Incubation: Incubate the cells for 48 hours.[12]
-
Sample Collection: Collect the cell culture medium from each well.
-
Hormone Quantification: Measure the concentration of cortisol in the collected medium using a cortisol ELISA kit or by LC-MS/MS.[12][16]
-
Cell Viability: Assess cell viability in each well to rule out cytotoxicity-related effects.
-
Data Analysis: Normalize the cortisol concentrations to the vehicle control and plot the results as a function of inhibitor concentration.
dot
Caption: H295R Steroidogenesis Assay Workflow.
Conclusion
The inhibition of PDE11A represents a promising avenue for research into novel treatments for adrenal insufficiency. While this compound is available as a research tool, the current body of public-domain literature lacks specific data on its biological activity. In contrast, the selective PDE11 inhibitor BC11-38 is a well-documented compound that has been shown to effectively increase cAMP and cortisol production in a relevant human adrenocortical cell line. The experimental protocols and data presented in this guide, centered on the use of compounds like BC11-38, provide a robust framework for researchers to investigate the therapeutic potential of PDE11 inhibition in adrenal disorders. Further research is warranted to fully characterize the pharmacological profile of this compound and its potential application in this field.
References
- 1. Phosphodiesterase (PDE) | Inhibitors | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cell signaling pathways in the adrenal cortex: Links to stem/progenitor biology and neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 11A (PDE11A) and Genetic Predisposition to Adrenocortical Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. search.lib.asu.edu [search.lib.asu.edu]
- 16. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Age-related cognitive decline represents a growing global health concern. Research into the molecular underpinnings of this decline has identified phosphodiesterase 11A (PDE11A) as a key player, particularly in the context of social and associative memory deficits. This technical guide provides a comprehensive overview of the role of PDE11A in age-related cognitive decline, detailing its expression, signaling pathways, and the effects of its modulation in preclinical models. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for cognitive aging.
Introduction to PDE11A
Phosphodiesterase 11A (PDE11A) is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers involved in a myriad of cellular processes, including synaptic plasticity and memory formation.[1] The PDE11A gene encodes four splice variants, with PDE11A4 being the predominant isoform expressed in the brain.[2]
Notably, PDE11A4 expression is highly enriched in the hippocampus, a brain region crucial for learning and memory, with a three- to ten-fold higher concentration in the ventral hippocampus compared to the dorsal hippocampus.[3][4] This specific localization suggests a specialized role for PDE11A in hippocampal-dependent cognitive functions.
PDE11A Expression and Age-Related Changes
A consistent finding in both human and rodent studies is the age-dependent increase in PDE11A expression within the hippocampus.[4][5] This upregulation is correlated with a decline in social associative memory, a cognitive domain particularly vulnerable to aging.
Quantitative Data on PDE11A Expression
The following tables summarize key quantitative findings from studies investigating the relationship between age, PDE11A expression, and cognitive function.
| Table 1: Age-Related Changes in Hippocampal PDE11A mRNA Expression | |
| Species | Finding |
| Human | PDE11A mRNA expression in the hippocampus shows a robust increase from the prenatal period to adulthood.[5][6] |
| Human (with TBI history) | Elderly individuals with a history of traumatic brain injury who developed dementia had significantly higher hippocampal PDE11A mRNA expression compared to those who did not.[5] |
| Rodent | PDE11A4 mRNA and protein expression in the hippocampus increase across the lifespan.[5] |
| Table 2: Cognitive Performance in PDE11A Knockout (KO) Mice | |
| Cognitive Domain | Finding in PDE11A KO Mice |
| Social Odor Recognition (Long-Term Memory) | Normal short-term memory but impaired long-term memory 24 hours post-training.[7] |
| Social Transmission of Food Preference (STFP) (Long-Term Memory) | Normal short-term memory but impaired long-term memory 24 hours post-training.[3] |
| Social Approach | Age- and sex-dependent deficits in social approach in specific contexts.[7] |
| Non-Social Odor Recognition | Normal long-term memory.[7] |
PDE11A Signaling Pathways in Cognitive Function
PDE11A exerts its influence on cognitive processes by modulating cAMP and cGMP signaling cascades. These pathways are critical for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.
The cAMP/PKA/CREB Pathway
The canonical cAMP signaling pathway involves the activation of Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes essential for long-term memory consolidation. By degrading cAMP, increased PDE11A activity with age can lead to reduced PKA activation and decreased pCREB levels, thereby impairing memory formation.
The cGMP/PKG Pathway
Similarly, PDE11A-mediated degradation of cGMP can impact the Protein Kinase G (PKG) signaling pathway, which is also implicated in synaptic plasticity and cognitive function.
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments cited in PDE11A research.
Western Blotting for PDE11A and Signaling Proteins
Objective: To quantify the protein levels of PDE11A, pCREB, and other signaling molecules in hippocampal tissue.
Materials:
-
Hippocampal tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-PDE11A (e.g., 1:1000 dilution)
-
Rabbit anti-pCREB (Ser133) (e.g., 1:1000 dilution)
-
Rabbit anti-CREB (e.g., 1:1000 dilution)
-
Mouse anti-β-actin (e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG (e.g., 1:2000 dilution)
-
Anti-mouse IgG (e.g., 1:5000 dilution)
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize hippocampal tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Immunohistochemistry for PDE11A Localization
Objective: To visualize the distribution of PDE11A protein in mouse brain sections.
Materials:
-
Paraffin-embedded or frozen mouse brain sections (40 µm)
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180), pH 6.0)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Rabbit anti-PDE11A (e.g., 1:500 dilution)
-
Fluorescently-labeled secondary antibody: Goat anti-rabbit IgG (e.g., Alexa Fluor 488, 1:1000 dilution)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, bring to room temperature.
-
Perform antigen retrieval by heating the sections in sodium citrate buffer.
-
Wash the sections three times for 5 minutes each in PBS.
-
Permeabilize the sections with permeabilization buffer for 10 minutes.
-
Wash the sections three times for 5 minutes each in PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections three times for 10 minutes each in PBS.
-
Incubate the sections with the fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.
-
Wash the sections three times for 10 minutes each in PBS in the dark.
-
Counterstain with DAPI for 10 minutes.
-
Wash the sections twice for 5 minutes each in PBS.
-
Mount the sections with mounting medium and coverslip.
-
Image the sections using a fluorescence microscope.
Social Transmission of Food Preference (STFP) Test
Objective: To assess social associative memory in mice.
Materials:
-
Observer mice and demonstrator mice
-
Standard mouse chow
-
Flavored chow (e.g., powdered chow mixed with 1% cinnamon or 2% cocoa)
-
Testing cages
Procedure:
-
Habituation and Food Deprivation: For 3 days, habituate all mice to powdered chow for 2 hours daily. Food deprive the mice for 22 hours before the interaction phase.
-
Demonstrator Training: House the demonstrator mouse individually and provide it with a specific flavored chow for 30 minutes.
-
Interaction Phase: Place the observer mouse in a clean cage with the demonstrator mouse for a 30-minute interaction period.
-
Memory Test: After a 24-hour delay, place the observer mouse in a new cage with two food cups, one containing the familiar flavored chow (eaten by the demonstrator) and the other containing a novel flavored chow.
-
Measure the amount of each food consumed by the observer mouse over a 2-hour period.
-
Calculate the preference score as (amount of familiar food consumed / total amount of food consumed) x 100. A preference score significantly above 50% indicates intact social memory.
Experimental Workflow for Investigating PDE11A in Aging
Therapeutic Implications and Future Directions
The age-related increase in PDE11A expression and its causal link to cognitive deficits make it an attractive target for therapeutic intervention. The development of potent and selective PDE11A inhibitors could offer a novel strategy to ameliorate age-related cognitive decline.
Future research should focus on:
-
Developing highly selective PDE11A4 inhibitors: This is crucial to minimize off-target effects.
-
Investigating the efficacy of PDE11A inhibitors in various preclinical models of aging and neurodegenerative diseases.
-
Elucidating the precise molecular mechanisms by which PDE11A regulates synaptic plasticity and memory.
-
Exploring the potential of PDE11A as a biomarker for age-related cognitive decline.
Conclusion
PDE11A has emerged as a significant contributor to the pathophysiology of age-related cognitive decline, particularly in the domain of social associative memory. Its increased expression in the aging hippocampus disrupts crucial cAMP and cGMP signaling pathways necessary for memory consolidation. The data from preclinical models strongly support the therapeutic potential of targeting PDE11A to combat cognitive aging. This technical guide provides a foundational resource for researchers and clinicians working towards developing novel treatments for this widespread and debilitating condition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conserved age‐related increases in hippocampal PDE11A4 cause unexpected proteinopathies and cognitive decline of social associative memories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PDE11A REGULATES SOCIAL BEHAVIORS AND IS A KEY MECHANISM BY WHICH SOCIAL EXPERIENCE SCULPTS THE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
Pde11-IN-1: A Technical Guide to its Effects on cAMP and cGMP Levels
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of Pde11-IN-1, a potent and selective inhibitor of Phosphodiesterase 11A4 (PDE11A4). It details the inhibitor's mechanism of action, its impact on the intracellular second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), and the experimental methodologies used to quantify these effects.
Introduction to PDE11A and this compound
Phosphodiesterase 11A (PDE11A) is a member of the phosphodiesterase (PDE) superfamily, a group of enzymes critical for regulating intracellular signaling.[1] As a dual-substrate enzyme, PDE11A catalyzes the hydrolysis of both cAMP and cGMP to their inactive 5'-monophosphate forms, 5'-AMP and 5'-GMP, respectively.[2][3] This function positions PDE11A as a key regulator in various signal transduction pathways. The longest isoform, PDE11A4, is of particular interest as it is the only PDE enzyme expressed almost exclusively in the hippocampal formation of the brain, a region vital for long-term memory.[4]
This compound (also known as compound 23b) is a potent, selective, and cell-penetrant inhibitor of the PDE11A4 isoform.[4][5] By blocking the hydrolytic activity of PDE11A4, this compound causes the intracellular accumulation of both cAMP and cGMP, thereby amplifying their downstream signaling effects.[1][5] This makes it an invaluable chemical tool for investigating the physiological and pathological roles of PDE11A4, particularly in the context of age-related cognitive decline.[4][5]
Mechanism of Action
The core function of PDE11A4 is to act as a molecular brake on cAMP and cGMP signaling pathways.[1] These second messengers are synthesized by adenylyl and guanylyl cyclases in response to various extracellular signals. Once produced, they activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate target proteins to elicit a cellular response.[2][6]
PDE11A4 terminates this signal by degrading cAMP and cGMP.[1] this compound functions by binding to the active site of the PDE11A4 enzyme, competitively inhibiting its ability to hydrolyze these cyclic nucleotides.[1] This inhibition leads to a sustained elevation of intracellular cAMP and cGMP levels, enhancing the activation of their respective signaling cascades.[7]
Quantitative Data on this compound
The efficacy and selectivity of a chemical inhibitor are paramount for its use as a research tool. This compound has been characterized biochemically to determine its potency and selectivity profile.
| Parameter | Value | Substrate(s) | Notes |
| IC₅₀ for PDE11A4 | 12 nM[5] | cAMP/cGMP | IC₅₀ reflects the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4][5] |
| Cell-Based Potency | ~10-fold more potent than tadalafil[4] | cAMP/cGMP | Activity demonstrated in a neuronal cell line (HT-22).[4] |
| Selectivity Profile | High selectivity over other PDE isoforms.[4] | N/A | Evaluated against human PDEs 3, 4, 5, 6, and 10 to minimize off-target effects.[4] |
Signaling Pathway Visualization
The following diagram illustrates the central role of PDE11A in modulating cyclic nucleotide signaling and the mechanism by which this compound intervenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
Pde11-IN-1: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pde11-IN-1, a notable inhibitor of Phosphodiesterase 11A (PDE11A). The document details the critical aspects of its target engagement and validation, offering structured data, detailed experimental methodologies, and visual representations of key biological processes and workflows.
Introduction to PDE11A and this compound
Phosphodiesterase 11A (PDE11A) is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two essential intracellular second messengers.[1][2] By regulating the levels of cAMP and cGMP, PDE11A plays a crucial role in various physiological processes. Dysregulation of PDE11A has been implicated in a range of disorders, making it an attractive therapeutic target.[3] this compound is a chemical compound identified as an inhibitor of PDE11.[4][5]
Quantitative Data Presentation
The following table summarizes the biochemical potency of this compound in comparison to other known PDE11A inhibitors.
| Compound | Target | IC50 (nM) | Substrate | Notes |
| This compound | PDE11A4 | 12 | cAMP | A potent and selective inhibitor.[5] |
| This compound (SMQ-03-20) | PDE11A4 | 15 | - | Significantly reduced PDE11A4 "ghost axons" in the brain of aged mice.[4] |
| Tadalafil | PDE11A4 | 25 | - | A known PDE5 inhibitor that also exhibits inhibitory activity against PDE11A.[4] |
| BC11-38 | PDE11 | 280 | - | A selective PDE11 inhibitor used to confirm the specificity of PDE11A activity assays.[4][6] |
Signaling Pathway of PDE11A Inhibition
This compound exerts its effects by inhibiting the enzymatic activity of PDE11A. This leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases go on to phosphorylate various substrate proteins, influencing a wide array of cellular functions including gene transcription and cell metabolism.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro PDE11A4 Enzymatic Assay (Fluorescence Polarization)
This assay determines the in vitro potency of an inhibitor against purified human PDE11A4 enzyme.[6]
Materials:
-
Purified recombinant human PDE11A4 enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl2, pH 7.5)
-
This compound and other test compounds
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reagent Addition:
-
Add assay buffer to all wells.
-
Add the diluted inhibitor to the test wells.
-
Add a known PDE11A4 inhibitor as a positive control.
-
Add vehicle (e.g., DMSO) to the negative control (100% activity) and no-enzyme control wells.
-
-
Enzyme Addition: Add diluted PDE11A4 enzyme to all wells except the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow inhibitor-enzyme binding.
-
Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based cAMP/cGMP Assay
This protocol measures the effect of this compound on intracellular cAMP or cGMP levels in a cellular context.[6]
Materials:
-
Relevant cell line (e.g., HT22 hippocampal cells)
-
Cell culture medium
-
This compound
-
Stimulator (e.g., Forskolin for cAMP, SNP for cGMP)
-
Cell lysis buffer
-
cAMP or cGMP immunoassay kit (e.g., ELISA)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Pre-incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 30-60 minutes).
-
Stimulation: Add a stimulator to induce cyclic nucleotide production and incubate for the recommended time (e.g., 10-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the immunoassay kit instructions.
-
Measurement: Perform the cAMP or cGMP immunoassay on the cell lysates.
-
Data Analysis: Quantify the cyclic nucleotide concentration in each well and normalize to the vehicle control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of an inhibitor to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8]
Materials:
-
Cells expressing PDE11A
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for a specific duration (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for PDE11A.
-
Incubate with a corresponding secondary antibody.
-
Detect the signal using a suitable method (e.g., chemiluminescence).
-
-
Data Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot for Downstream Signaling
This protocol is used to investigate the effect of this compound on the phosphorylation of downstream targets of the cAMP/cGMP signaling pathways, such as CREB (cAMP response element-binding protein).[9][10]
Materials:
-
Cells treated with this compound and appropriate controls
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibodies
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Sample Preparation: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-CREB) to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and determine the change in phosphorylation levels upon inhibitor treatment.
In Vivo Target Engagement Validation
This protocol confirms that this compound can reach and inhibit its target in a living animal model.[4]
Materials:
-
Wild-type mice and Pde11a knockout mice (for target validation)
-
This compound formulation for oral administration
-
Vehicle control
-
Equipment for tissue collection and homogenization
-
Reagents for PDE activity assay
Procedure:
-
Compound Administration: Administer this compound or vehicle to the mice (e.g., via oral gavage).
-
Time Course: Collect tissues (e.g., hypothalamus) at various time points after administration.[4]
-
Sample Preparation: Prepare tissue lysates from the collected organs.
-
PDE Activity Assay: Measure the phosphodiesterase activity in the tissue lysates using radiolabeled cAMP or cGMP as a substrate.
-
Data Analysis: Compare the PDE activity in the tissues from inhibitor-treated and vehicle-treated animals. A significant reduction in PDE activity in wild-type mice, but not in knockout mice, confirms on-target engagement.
Conclusion
This technical guide provides a foundational understanding of this compound and its interaction with its target, PDE11A. The presented data and detailed experimental protocols are intended to equip researchers with the necessary information to design and execute robust studies for the validation and further development of PDE11A inhibitors. The visualization of signaling pathways and experimental workflows aims to enhance comprehension and facilitate the practical application of these methodologies.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Does phosphodiesterase 11A (PDE11A) hold promise as a future therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Pde11-IN-1: A Technical Guide for Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Pde11-IN-1, a potent and selective inhibitor of Phosphodiesterase 11A (PDE11A), for its application in the study of neuropsychiatric disorders. PDE11A, a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), has emerged as a promising therapeutic target due to its restricted expression in the brain, particularly within the hippocampal formation—a region critical for memory and mood regulation.[1][2]
Mechanism of Action
This compound, also identified as compound 23b, exerts its effects by competitively binding to the active site of the PDE11A enzyme.[3] This inhibition prevents the degradation of cAMP and cGMP, leading to their intracellular accumulation.[1][4] The subsequent elevation of these second messengers enhances downstream signaling cascades, such as the protein kinase A (PKA) and protein kinase G (PKG) pathways, which are fundamentally involved in neuronal processes like synaptic plasticity, learning, and memory.[4][5]
Relevance to Neuropsychiatric Disorders
Genetic association studies have linked single nucleotide polymorphisms (SNPs) in the PDE11A gene with an increased risk for major depressive disorder (MDD) and variations in antidepressant treatment response.[6] Preclinical studies using PDE11A knockout (KO) mice have provided further evidence for its role in psychiatric-related phenotypes. These mice exhibit behavioral abnormalities such as hyperactivity, heightened sensitivity to NMDA receptor antagonists like MK-801, and deficits in social memory and recognition.[7][8][9] Furthermore, PDE11A deletion has been shown to alter glutamatergic signaling, a key pathway implicated in the pathophysiology of various neuropsychiatric conditions.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and PDE11A function.
Table 1: In Vitro Potency of this compound (Compound 23b)
| Compound | Target | IC₅₀ (nM) | Assay Type |
| This compound (23b) | Human PDE11A4 | 12 | Biochemical Assay |
Data sourced from a study on the optimization of PDE11A4 inhibitors.[10]
Table 2: Phenotypic Changes in PDE11A Knockout (KO) Mice
| Phenotype | Observation in KO Mice | Reference |
| Neuroanatomical | ||
| Lateral Ventricle Size | ~25% increase | |
| Biochemical | ||
| cAMP-PDE Activity in Hippocampus | Contributes ~8% of total activity | [7] |
| Phosphorylated-GluR1 (Ser845) | Decreased levels | [7][8] |
| Stargazin (γ2) and γ8 | Decreased levels | [7][8] |
| Behavioral | ||
| Locomotor Activity | Hyperactivity in open field test | [7][8][9] |
| Sensitivity to MK-801 | Increased | [7][8][9] |
| Social Behavior | Deficits in social odor recognition and increased social avoidance | [7][8][9] |
Signaling Pathway
The diagram below illustrates the canonical cAMP/cGMP signaling pathway and the role of PDE11A. Inhibition by this compound leads to an amplification of this signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Phosphodiesterase 11A in brain is enriched in ventral hippocampus and deletion causes psychiatric disease-related phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
Pde11-IN-1 as a chemical probe for PDE11A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pde11-IN-1 as a chemical probe for Phosphodiesterase 11A (PDE11A). It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies for utilizing this tool compound in the investigation of PDE11A biology and its role in various physiological and pathological processes.
Phosphodiesterase 11A (PDE11A) is a dual-specificity phosphodiesterase that plays a critical role in regulating intracellular signaling by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] These cyclic nucleotides are vital second messengers in a multitude of cellular pathways.[1] The unique expression pattern of the PDE11A4 isoform, particularly in the hippocampus, has made it an attractive therapeutic target for conditions such as age-related cognitive decline.[3][4] The development of potent and selective chemical probes is crucial for dissecting the specific functions of PDE11A. This compound has emerged as a valuable tool for this purpose.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound and other relevant PDE11A inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Inhibitor | Target | IC50 (nM) | Substrate | Notes |
| This compound (PDE11A4-IN-1; SMQ-02-57) | PDE11A4 | 12 | cAMP | A potent and selective inhibitor. At 500 nM, it shows less than 20% inhibition of PDEs 3, 4, 5, 6, and 10.[5] |
| Tadalafil | PDE11A4 | 37-73 | cAMP & cGMP | A known PDE5 inhibitor that also potently inhibits PDE11A.[6] |
| BC11-38 | PDE11A | - | - | A known inhibitor of PDE11. |
| Dipyridamole | PDE11A | 900-1800 | - | A non-selective PDE inhibitor.[6] |
| Zaprinast | PDE11A | 5000-33000 | - | A cGMP-specific PDE inhibitor with off-target effects on PDE11A.[6] |
| IBMX | PDE11A | 25000-81000 | - | A non-selective PDE inhibitor.[6] |
Note: IC50 values can vary depending on the specific assay conditions.[7]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of PDE11A's role and the application of this compound, the following diagrams illustrate key signaling pathways and a typical experimental workflow for inhibitor testing.
Caption: PDE11A Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Characterizing a PDE11A Inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate data generation.
Protocol 1: Biochemical Assay for PDE11A4 IC50 Determination (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based enzymatic assay to determine the IC50 value of this compound against purified human PDE11A4.[8]
Materials:
-
Purified recombinant human PDE11A4 enzyme
-
This compound
-
Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl2, pH 7.5)[8]
-
Binding Agent (specific for the assay kit)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Subsequently, dilute the inhibitor in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is ≤1%.[8]
-
Reagent Addition:
-
Enzyme Addition: Add diluted PDE11A4 enzyme to all wells except the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.[8]
-
Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[8]
-
Detection:
-
Data Analysis:
Protocol 2: Cell-Based cAMP/cGMP Assay
This protocol describes a method to measure intracellular cAMP or cGMP levels in a cellular context in response to this compound treatment.
Materials:
-
Relevant cell line (e.g., HT22 hippocampal cells)[8]
-
This compound
-
Stimulator (e.g., Forskolin for cAMP, SNP for cGMP)[8]
-
Cell lysis buffer
-
cAMP or cGMP immunoassay kit (e.g., ELISA or HTRF)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed the cells in 96-well plates and culture overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound or vehicle control for a specified duration.
-
Stimulation: Add a stimulator to the wells to induce cyclic nucleotide production and incubate for 10-30 minutes.[8]
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP/cGMP assay kit.[8]
-
Cyclic Nucleotide Measurement: Perform the cAMP or cGMP immunoassay on the cell lysates following the manufacturer's protocol.[8]
-
Data Analysis:
-
Quantify the concentration of cAMP or cGMP in each well.
-
Normalize the data to the vehicle control and plot the results as a function of this compound concentration to determine the EC50 value.[8]
-
Protocol 3: Radiotracer-Based PDE Activity Assay
This two-step radioassay is a highly sensitive method for measuring PDE activity by quantifying the conversion of radiolabeled cAMP or cGMP.[10][11]
Materials:
-
PDE-containing sample (e.g., purified enzyme or cell lysate)
-
[³H]-cAMP or [³H]-cGMP
-
Assay Buffer (e.g., Buffer A: 40 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 1 mM DTT)
-
Snake venom (Crotalus atrox)
-
Dowex 1x8-400 anion exchange resin
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, incubate the PDE-containing sample in the assay buffer.
-
For inhibitor studies, pre-incubate the sample with this compound.
-
Include blank reactions with buffer only.[10]
-
-
Reaction Initiation: Add the [³H]-cAMP or [³H]-cGMP substrate solution to each sample and vortex. Incubate at 30°C for 10 minutes.[10]
-
Reaction Termination: Stop the reaction by boiling the samples at 100°C for 2 minutes, then cool on ice.[10][11]
-
5'-Nucleotidase Digestion: Add snake venom to each sample to convert the [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine. Incubate at 30°C for 10 minutes.[10][11]
-
Separation:
-
Quantification:
-
Transfer the supernatant, containing the uncharged [³H]-adenosine or [³H]-guanosine, to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.[11]
-
-
Data Analysis:
-
Correct for background radioactivity using the blank samples.
-
Calculate the initial rate of reaction (pmol of cAMP/cGMP hydrolyzed per minute per mg of protein).[10]
-
For inhibitor studies, compare the activity in the presence of this compound to the uninhibited control to determine the percent inhibition and IC50 value.[10]
-
References
- 1. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pde11-IN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde11-IN-1 is a potent and selective inhibitor of Phosphodiesterase 11A4 (PDE11A4).[1] PDE11A4 is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers.[1] The enzyme is highly expressed in the hippocampus, a brain region critical for learning and memory, making it a significant target for research into age-related cognitive decline and other neurological conditions.[2] By inhibiting PDE11A4, this compound leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream signaling pathways.[1] These application notes provide detailed protocols for in vitro enzymatic and cell-based assays to characterize the activity of this compound and similar compounds.
Mechanism of Action
PDE11A4 regulates intracellular signaling by degrading cAMP and cGMP. Inhibition of PDE11A4 by this compound blocks this degradation, leading to an increase in cAMP and cGMP levels. This accumulation enhances the activity of downstream effector proteins such as Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases, in turn, phosphorylate various substrate proteins, including the transcription factor cAMP response element-binding protein (CREB), which plays a critical role in neuronal survival, plasticity, and memory.[3][4]
This compound Inhibitor Profile
Solubility and Storage
-
Solubility: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Storage: Store the compound as a powder at -20°C for long-term stability. For short-term storage, 4°C is acceptable. Once dissolved in a solvent, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
Quantitative Data
The inhibitory activity of this compound against PDE11A4 and its selectivity against other PDE isoforms are summarized below. IC50 values can vary depending on specific assay conditions.
| Target Enzyme | This compound IC50 (nM) | Reference |
| PDE11A4 | 12 | [1] |
| PDE3 | >500 | [5] |
| PDE4 | >500 | [5] |
| PDE5 | >500 | [5] |
| PDE6 | >500 | [5] |
| PDE10 | >500 | [5] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PDE11A4 signaling pathway and a general workflow for in vitro assays with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Pde11-IN-1 Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 11A (PDE11A) is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby playing a crucial role in regulating intracellular signaling cascades.[1][2][3] PDE11A is expressed in various tissues, including the prostate, spleen, hippocampus, and pituitary gland.[1] Its involvement in diverse physiological processes has made it an attractive therapeutic target for a range of disorders, including neuropsychiatric conditions and certain types of cancer.[2] Pde11-IN-1 is a chemical probe for studying the function of PDE11A.
These application notes provide detailed protocols for cell-based assays to characterize the activity and cellular effects of this compound and other PDE11A inhibitors. The provided methodologies are designed to be a comprehensive resource for researchers in academic and industrial settings.
Signaling Pathway
PDE11A regulates intracellular levels of the second messengers cAMP and cGMP. Inhibition of PDE11A leads to an accumulation of these cyclic nucleotides, which in turn activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG).[2] A key downstream event of PKA activation is the phosphorylation of the cAMP response element-binding protein (CREB), which then modulates the transcription of target genes.[4]
Data Presentation
The following table summarizes the activity of a representative PDE11A inhibitor. Researchers should generate similar tables to compare the potency of different compounds.
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| Compound 4g | PDE11A4 | cAMP-PDE activity | HT22 | ~2.5 (EC50) | [5] |
| Tadalafil | PDE11A4 | cAMP-PDE activity | HT22 | 2.5 (EC50) | [5] |
Experimental Protocols
Herein, we provide detailed protocols for three key cell-based assays to evaluate PDE11A inhibitors.
Protocol 1: PDE11A Inhibition Assay in a Cellular Context
This protocol is designed to measure the direct inhibition of PDE11A activity in a cellular environment using a relevant cell line, such as the mouse hippocampal cell line HT22.[1][5]
Workflow Diagram
Methodology
-
Cell Culture and Seeding:
-
Culture HT22 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Seed cells in 96-well plates at an appropriate density to reach 80-90% confluency on the day of the assay.
-
-
Transfection (Optional for Overexpression):
-
For cells with low endogenous PDE11A expression, transiently transfect with a mammalian expression vector encoding human PDE11A4 using a suitable transfection reagent (e.g., Lipofectamine™ 3000) according to the manufacturer's protocol.[7]
-
Allow 24-48 hours for protein expression.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in assay buffer or culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium and add the inhibitor dilutions to the cells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells using a lysis buffer provided with a cAMP or cGMP assay kit, or a suitable buffer (e.g., 0.1 M HCl with 0.5% Triton X-100).
-
-
cAMP/cGMP Measurement:
-
Determine the intracellular cAMP or cGMP concentrations using a commercially available immunoassay kit (e.g., ELISA, HTRF) following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: cAMP Response Element (CRE) Reporter Gene Assay
This assay measures the functional consequence of PDE11A inhibition by quantifying the activation of the cAMP/PKA/CREB signaling pathway.[8][9]
Methodology
-
Cell Line and Reagents:
-
Use a cell line such as HEK293, which is amenable to transfection.
-
Required plasmids: a CRE-luciferase reporter vector, a PDE11A4 expression vector, and a constitutively active Renilla luciferase vector (for normalization).[10]
-
-
Transfection:
-
Co-transfect the cells with the CRE-luciferase reporter, PDE11A4 expression vector, and the Renilla luciferase vector using a suitable transfection reagent.
-
Seed the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Treat the cells with serial dilutions of this compound for 30-60 minutes.
-
Stimulate the cells with a submaximal concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Protocol 3: Western Blot Analysis of CREB Phosphorylation
This protocol directly assesses the phosphorylation of CREB, a key downstream target of the cAMP/PKA pathway.[4]
Methodology
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound and a stimulator (e.g., forskolin) as described in Protocol 2.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total CREB as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pCREB and total CREB using densitometry software.
-
Normalize the pCREB signal to the total CREB signal for each sample.
-
Plot the fold change in normalized pCREB levels relative to the vehicle control.
-
Logical Relationships in Assay Selection
The choice of assay depends on the specific research question. The following diagram illustrates the relationship between the different assays described.
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP-response Element (CRE)-mediated Transcription by Activating Transcription Factor-4 (ATF4) Is Essential for Circadian Expression of the Period2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 7. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. biocompare.com [biocompare.com]
Preparation of Pde11-IN-1 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of Pde11-IN-1, a potent inhibitor of phosphodiesterase 11 (PDE11). Adherence to these guidelines is crucial for ensuring the stability, solubility, and efficacy of the compound in various experimental settings. This guide covers solvent selection, dissolution methods, and storage conditions, and includes a summary of the PDE11 signaling pathway and a typical experimental workflow.
Introduction to this compound
This compound is a small molecule inhibitor of Phosphodiesterase 11 (PDE11), a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] These cyclic nucleotides are essential second messengers in a multitude of cellular signaling pathways.[2] By inhibiting PDE11, this compound leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream signaling cascades.[2] PDE11A, an isoform of PDE11, is notably expressed in the hippocampus, a brain region critical for memory and mood regulation.[3][4] Consequently, this compound is a valuable tool for investigating the physiological and pathological roles of PDE11 in neuropsychiatric disorders, age-related cognitive decline, and certain cancers.[2][5]
This compound Properties and Solubility
Proper handling and storage of this compound are critical for maintaining its biological activity. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀ClN₃O₃S | [6] |
| Molecular Weight | 359.79 g/mol | [6] |
| Appearance | Light yellow to yellow solid | [6] |
| CAS Number | 522652-41-1 | [6] |
The solubility of this compound is a critical factor in the preparation of stock solutions for both in vitro and in vivo experiments. Due to its low aqueous solubility, organic solvents are necessary for initial dissolution.[7]
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 2.5 mg/mL (6.95 mM) | Requires sonication and warming to 60°C. Use freshly opened, anhydrous DMSO as it is hygroscopic. | [3][6] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.25 mg/mL (0.69 mM) | Results in a clear solution suitable for in vivo aqueous formulations. | [3][6] |
| 10% DMSO / 90% Corn Oil | ≥ 0.25 mg/mL (0.69 mM) | Results in a clear solution suitable for in vivo oil-based formulations. | [3][6] |
Experimental Protocols
Preparation of High-Concentration Stock Solution (in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is suitable for long-term storage and for creating working solutions for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heating block
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, use 3.5979 mg of this compound for 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. To prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 3.5979 mg of the compound.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication and Warming: To ensure complete dissolution, sonicate the solution in an ultrasonic bath and warm it to 60°C.[3][6] Visually inspect the solution to confirm that no solid particles remain. It is crucial to use freshly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[6]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8]
Preparation of Working Solutions for In Vivo Dosing
For in vivo experiments, it is often necessary to prepare a formulation that is well-tolerated by the animal model. The following are two common formulations.
Materials:
-
This compound high-concentration stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Start with the high-concentration this compound stock solution in DMSO.
-
To prepare a 1 mL working solution as an example, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix thoroughly.[6]
-
Add 50 μL of Tween-80 to the mixture and mix until a clear solution is formed.[6]
-
Add 450 μL of sterile saline to reach the final volume of 1 mL.[6]
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] It is recommended to prepare this working solution fresh on the day of use.[6]
Materials:
-
This compound high-concentration stock solution in DMSO
-
Corn oil
Procedure:
-
Begin with the high-concentration this compound stock solution in DMSO.
-
To prepare a 1 mL working solution as an example, add 100 μL of the DMSO stock solution to 900 μL of corn oil.[6]
-
Vortex or sonicate the mixture until the compound is fully dissolved, resulting in a clear solution.[6]
-
The final solvent composition will be 10% DMSO and 90% corn oil.[6] This formulation may be considered for experiments with a dosing period longer than half a month.[6]
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | 3 years | [6] |
| Powder | 4°C | 2 years | [6] |
| In Solvent (DMSO) | -80°C | 6 months | [6][9] |
| In Solvent (DMSO) | -20°C | 1 month | [6][9] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[6]
PDE11 Signaling Pathway and Experimental Workflow
PDE11 Signaling Pathway
PDE11 is a crucial enzyme that regulates the intracellular levels of the second messengers cAMP and cGMP.[10] These molecules, in turn, activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which phosphorylate a variety of target proteins involved in diverse cellular functions.[2] Inhibition of PDE11 by this compound prevents the degradation of cAMP and cGMP, leading to their accumulation and enhanced downstream signaling.[2]
Caption: PDE11 degrades cAMP and cGMP; this compound blocks this action.
Experimental Workflow: In Vitro Enzymatic Assay
A common application of this compound is to determine its inhibitory potency in an in vitro enzymatic assay. The following diagram outlines a typical workflow for such an experiment.
Caption: Workflow for an in vitro PDE11 inhibition assay.
References
- 1. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with PDE11A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 11A (PDE11A) is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key intracellular second messengers.[1][2] Its expression is notably restricted in the brain, primarily to the hippocampal formation, a critical region for learning and memory.[3][4] This localized expression makes PDE11A an attractive therapeutic target for neurological and psychiatric disorders, with the potential for minimizing off-target effects.[3] Research suggests that inhibiting PDE11A could be beneficial for conditions like age-related memory decline, depression, and anxiety by restoring or enhancing cyclic nucleotide signaling.[1][5]
While a specific compound designated "Pde11-IN-1" is commercially available, detailed in vivo studies outlining its dosing and administration are not extensively published in peer-reviewed literature. However, recent advancements have led to the development of potent and selective PDE11A4 inhibitors, with some preliminary in vivo data available. These application notes provide a summary of the available information and general protocols for the in vivo use of novel PDE11A inhibitors, using a recently characterized compound as a case study.
Signaling Pathway of PDE11A Inhibition
The primary mechanism of action for PDE11A inhibitors is the prevention of cAMP and cGMP degradation. This leads to an accumulation of these second messengers, which in turn activates downstream signaling cascades, such as those mediated by protein kinase A (PKA) and protein kinase G (PKG).[1]
Caption: PDE11A Inhibition Pathway.
Quantitative Data Summary
Specific in vivo dosing data for a compound explicitly named "this compound" is limited. However, a 2024 study in the Journal of Medicinal Chemistry characterized a novel, potent, and selective PDE11A4 inhibitor, referred to as compound 4g , and provided preliminary in vivo target engagement data in mice.[6] This information serves as a valuable reference for designing studies with similar compounds.
Table 1: In Vitro Profile of a Novel PDE11A4 Inhibitor (Compound 4g)
| Parameter | Value | Notes |
|---|---|---|
| PDE11A4 IC₅₀ | < 50 nM | Potent inhibition of the target enzyme.[6] |
| Selectivity | High | Evaluated against PDEs 3, 4, 5, 6, and 10.[6] |
Table 2: Example In Vivo Dosing for a PDE11A4 Inhibitor (Compound 4g)
| Animal Model | Compound | Dose | Route of Administration | Study Type | Key Finding |
|---|
| C57BL/6 Mice | 4g | 30 mg/kg | Not specified | Target Engagement | Significantly reduced hypothalamic cAMP-PDE activity.[6] |
Experimental Protocols
Protocol 1: Formulation and Administration of PDE11A Inhibitors for In Vivo Studies
This protocol provides general guidelines for the formulation of hydrophobic compounds like PDE11A inhibitors for administration to rodents. These are based on common vehicle formulations used in preclinical research.[7]
Materials:
-
PDE11A Inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation 1: Aqueous Vehicle (for IV or IP administration)
-
Prepare a stock solution of the PDE11A inhibitor in DMSO (e.g., 2.5 mg/mL).
-
In a sterile tube, add the following solvents sequentially, vortexing after each addition:
-
40% PEG300
-
10% DMSO (from stock solution)
-
5% Tween-80
-
-
Bring the final volume to 100% with saline.
-
The final composition will be: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .
-
Ensure the final solution is clear. Gentle warming or sonication can be used to aid dissolution.[7]
-
It is recommended to prepare this formulation fresh on the day of use.[7]
Formulation 2: Oil-based Vehicle (for PO or SC administration)
-
Prepare a stock solution of the PDE11A inhibitor in DMSO (e.g., 2.5 mg/mL).
-
In a sterile tube, add 90% corn oil.
-
Add 10% DMSO (from the stock solution) to the corn oil.
-
Vortex thoroughly until a uniform suspension or solution is achieved. The final composition will be 10% DMSO / 90% Corn Oil .[7]
-
This formulation may be suitable for longer-term studies where repeated dosing is required.[7]
Protocol 2: In Vivo Target Engagement Study in Mice (Example)
This protocol is adapted from the methodology used to evaluate compound 4g .[6] It aims to determine if the administered compound inhibits PDE11A activity in the target brain region.
Animal Model:
-
Adult C57BL/6 mice.
-
PDE11A knockout (KO) mice can be used as a negative control to confirm target specificity.[6]
Procedure:
-
Habituation: Acclimate mice to the experimental conditions and handling.
-
Dosing:
-
Administer the PDE11A inhibitor (e.g., 30 mg/kg of compound 4g) or vehicle to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg).
-
-
Tissue Collection:
-
At a predetermined time point post-dosing (e.g., 1-2 hours, based on anticipated Cmax), euthanize the mice according to approved institutional protocols.
-
Rapidly dissect the brain and isolate the hypothalamus, a region with high PDE11A4 expression.[6]
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Analysis (PDE Activity Assay):
-
Homogenize the hypothalamic tissue in an appropriate lysis buffer.
-
Measure the total cAMP-PDE activity in the tissue homogenates using a commercially available phosphodiesterase activity assay kit.
-
Compare the PDE activity in the inhibitor-treated group to the vehicle-treated group. A significant reduction in activity in wild-type mice, but not in PDE11A KO mice, indicates successful and specific target engagement.[6]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vivo evaluation of a novel PDE11A inhibitor.
References
- 1. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchwith.montclair.edu [researchwith.montclair.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PDE11-IN-1 in Aged Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 11A (PDE11A), particularly the PDE11A4 isoform, has emerged as a significant target in the study of age-related cognitive decline (ARCD).[1] Expression of PDE11A4 increases in the hippocampus of aging humans and rodents, correlating with deficits in associative and social memory.[1][2] Inhibition of PDE11A4, therefore, presents a promising therapeutic strategy to ameliorate these age-related cognitive impairments. PDE11-IN-1 (also referred to as compound 23b) is a potent and selective inhibitor of PDE11A4 and serves as a critical research tool for investigating the role of this enzyme in the aging brain.[3]
These application notes provide detailed protocols and data for the use of this compound in aged mouse models, aimed at facilitating research into its therapeutic potential.
Mechanism of Action
PDE11A4 is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two essential second messengers involved in synaptic plasticity and memory formation.[3][4] In the aged brain, increased PDE11A4 activity leads to reduced levels of cAMP and cGMP, impairing downstream signaling cascades crucial for cognitive function.[5][6] By inhibiting PDE11A4, this compound increases the intracellular concentrations of cAMP and cGMP, thereby enhancing signaling pathways that support learning and memory.[3][4]
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds from published studies.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 23b)
| Parameter | Value | Reference |
|---|
| IC₅₀ for PDE11A4 | 12 nM |[3] |
Table 2: Dosing and Administration of a Structurally Related PDE11A4 Inhibitor (Compound 4g) in Mice
| Parameter | Details | Reference |
|---|---|---|
| Dose | 30 mg/kg | [7][8] |
| Administration Route | Oral (p.o.) | [7][8] |
| Vehicle | Not specified | [7][8] |
| Frequency | Single dose | [7][8] |
| Mouse Strain | C57BL/6 | [7][8] |
| Age | Young and Old |[8] |
Table 3: Effects of a PDE11A4 Inhibitor (Compound 4g) on cAMP-PDE Activity in Mouse Hypothalamus
| Treatment Group | cAMP-PDE Activity | Statistical Significance | Reference |
|---|---|---|---|
| Wild-Type + Vehicle | Baseline | - | [8] |
| Wild-Type + 4g (30 mg/kg) | Significantly reduced | p = 0.003 vs. vehicle | [8] |
| Pde11a KO + 4g (30 mg/kg) | No significant change | p < 0.0001 vs. Wild-Type + 4g |[8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol provides a general guideline for the preparation and administration of this compound to aged mice. Optimization may be required based on specific experimental goals.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Vehicle Preparation: A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation is 5-10% DMSO, 40% PEG300, 5% Tween-80, and 45-50% saline.[3]
-
To prepare 1 ml of vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Add 100 µl of DMSO to a sterile microcentrifuge tube.
-
Add 400 µl of PEG300.
-
Add 50 µl of Tween-80.
-
Vortex thoroughly.
-
Add 450 µl of sterile saline and vortex until a clear solution is formed.
-
-
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10-30 mg/kg) and the number and average weight of the mice.
-
Example for a 30 mg/kg dose in a 30g mouse with a 10 ml/kg dosing volume:
-
Dose per mouse = 30 mg/kg * 0.03 kg = 0.9 mg
-
Dosing volume = 10 ml/kg * 0.03 kg = 0.3 ml
-
Required concentration = 0.9 mg / 0.3 ml = 3 mg/ml
-
-
Weigh the required amount of this compound.
-
First, dissolve the this compound powder in the DMSO component of the vehicle.[3]
-
Sequentially add the PEG300, Tween-80, and finally the saline, vortexing between each addition to ensure complete dissolution.[3] Gentle warming or sonication can be used if precipitation occurs.
-
Prepare a fresh dosing solution for each day of the experiment.
-
-
Administration via Oral Gavage:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the ball-tipped gavage needle into the esophagus and slowly administer the solution.
-
Monitor the animal for any adverse reactions post-administration.
-
Always include a vehicle-only control group in your experimental design.
-
Protocol 2: Social Transmission of Food Preference (STFP) Assay
The STFP assay is particularly relevant as PDE11A4 deletion has been shown to protect against age-related deficits in this social associative memory task.[2]
Objective: To assess social associative memory in aged mice following treatment with this compound.
Procedure:
-
Habituation and Food Deprivation:
-
Individually house mice for 24 hours before the start of the experiment.
-
Food deprive the mice for 12-24 hours with ad libitum access to water.
-
-
Demonstrator Mouse Preparation:
-
A "demonstrator" mouse (not part of the experimental groups) is fed a novel, distinctively flavored food (e.g., chow containing cocoa or cinnamon) for 30 minutes.
-
-
Social Interaction:
-
The experimental mouse (the "observer") is placed in the home cage of the demonstrator mouse and allowed to interact for 20-30 minutes. During this interaction, the observer mouse will smell the novel food odor on the demonstrator's breath.
-
-
Memory Test:
-
Following a delay (e.g., 24 hours for recent memory or longer for remote memory), the observer mouse is returned to its home cage.
-
The mouse is presented with two food choices: the flavored chow that the demonstrator ate and a different novel flavored chow.
-
The amount of each food type consumed by the observer mouse over a set period (e.g., 60 minutes) is measured.
-
A preference for the demonstrator's food indicates successful social learning and memory.
-
-
Data Analysis:
-
Calculate a preference score: (Amount of demonstrator's food eaten / Total amount of food eaten) * 100%.
-
Compare the preference scores between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Concluding Remarks
The use of this compound in aged mouse models is a valuable approach for investigating the role of PDE11A4 in cognitive aging and for the preclinical evaluation of potential therapeutics. The protocols and data presented here provide a foundation for designing and executing robust in vivo studies. Researchers should consider factors such as the specific age of the mice, sex differences, and the pharmacokinetic profile of the inhibitor to optimize their experimental design.[9] Further investigation into the chronic effects of this compound and its impact on a broader range of behavioral and molecular endpoints is warranted.
References
- 1. Biologic that disrupts PDE11A4 homodimerization in hippocampus CA1 reverses age-related cognitive decline of social memories in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conserved age‐related increases in hippocampal PDE11A4 cause unexpected proteinopathies and cognitive decline of social associative memories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclic nucleotide signaling changes associated with normal aging and age-related diseases of the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Age-Related Increases in PDE11A4 Protein Expression Trigger Liquid–Liquid Phase Separation (LLPS) of the Enzyme That Can Be Reversed by PDE11A4 Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for PDE11-IN-1 in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 11A (PDE11A) is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key intracellular second messengers.[1][2] The PDE11A4 isoform is predominantly expressed in the hippocampus, a brain region crucial for learning, memory, and mood regulation.[2][3] Dysregulation of PDE11A4 activity has been implicated in age-related cognitive decline, making it a significant therapeutic target.[1] PDE11-IN-1 and its analogs are potent inhibitors of PDE11A4 and serve as valuable chemical probes for studying its biological function and for high-throughput screening (HTS) of novel therapeutic agents. This document provides detailed protocols for utilizing this compound in fluorescence polarization (FP) assays to determine inhibitor potency.
Principle of the Fluorescence Polarization Assay
The fluorescence polarization assay is a homogeneous technique used to measure molecular interactions in solution.[4] The principle of the PDE11A4 FP assay is based on the change in rotational motion of a fluorescently labeled substrate upon enzymatic activity.
A small, fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) tumbles rapidly in solution, resulting in a low fluorescence polarization value. When PDE11A4 hydrolyzes the substrate to its monophosphate form, a binding agent (such as a specific antibody or a nanoparticle) that selectively binds to the monophosphate product is added. This binding results in the formation of a much larger molecular complex. The significant increase in size slows the rotational speed of the fluorescent molecule, leading to a higher fluorescence polarization signal.[5][6] Inhibitors of PDE11A4, such as this compound, prevent the hydrolysis of the fluorescent substrate, thus maintaining a low fluorescence polarization value. The degree of inhibition is therefore inversely proportional to the measured fluorescence polarization.
Signaling Pathway
PDE11A4 plays a critical role in modulating cyclic nucleotide signaling cascades. By degrading cAMP and cGMP, it attenuates the downstream signaling of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases, when activated, phosphorylate numerous downstream targets, including transcription factors like CREB, and influence other signaling pathways such as those involving CaMKII and protein synthesis. Inhibition of PDE11A4 by compounds like this compound leads to an accumulation of intracellular cAMP and cGMP, thereby enhancing these downstream signaling events.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Pde11-IN-1: Application Notes and Protocols for Measuring cAMP/cGMP Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pde11-IN-1, a potent and selective inhibitor of Phosphodiesterase 11A4 (PDE11A4), for the measurement and modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels. Detailed protocols for key in vitro experiments are included to facilitate the integration of this compound into your research workflows.
Introduction
Phosphodiesterase 11A (PDE11A) is a dual-specificity phosphodiesterase that plays a critical role in regulating intracellular signaling by hydrolyzing the second messengers cAMP and cGMP.[1][2][3][4] The isoform PDE11A4 is of particular interest as its expression in the brain is primarily localized to the hippocampal formation, a region crucial for memory and mood regulation.[2][5] this compound (also known as compound 23b) is a potent and selective small molecule inhibitor of PDE11A4.[5][6] By inhibiting PDE11A4, this compound leads to the accumulation of intracellular cAMP and cGMP, thereby modulating downstream signaling pathways, including those mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG).[2][3] This makes this compound a valuable tool for investigating the physiological and pathological roles of PDE11A4.
Data Presentation
The following tables summarize the key quantitative data for this compound, enabling a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of this compound (Compound 23b)
| Parameter | Value | Substrate | Notes |
| IC₅₀ vs. PDE11A4 | 12 nM | cAMP | Half-maximal inhibitory concentration against the purified enzyme.[5] |
| EC₅₀ in HT-22 cells | 2.5 µM | cAMP | Half-maximal effective concentration for cAMP accumulation in a cell-based assay.[5] |
| EC₅₀ in HT-22 cells | 2.1 µM | cGMP | Half-maximal effective concentration for cGMP accumulation in a cell-based assay.[5] |
Table 2: Selectivity Profile of this compound (Compound 23b) Against Other PDE Isoforms
| PDE Isoform | % Inhibition at 500 nM |
| PDE1A1 | 13 |
| PDE1B | 1 |
| PDE1C | 13 |
| PDE2A | 3 |
| PDE3A | -1 |
| PDE4A | 2 |
| PDE4B | 1 |
| PDE4D | 0 |
| PDE5A | 3 |
| PDE6 | - |
| PDE7B | 1 |
| PDE8A | 1 |
| PDE9A | 2 |
| PDE10A | 1 |
Data derived from Mahmood, S., et al. (2023).[5] The data demonstrates high selectivity for PDE11A4 over other PDE families tested.
Signaling Pathways and Experimental Visualization
To understand the mechanism of action of this compound and the experimental approaches to measure its effects, the following diagrams have been generated.
Caption: PDE11A4 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cell-Based cAMP/cGMP Measurement.
Experimental Protocols
The following are detailed protocols for key experiments to measure the effect of this compound on cAMP and cGMP levels.
Protocol 1: In Vitro PDE11A4 Enzymatic Inhibition Assay (Fluorescence Polarization)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified PDE11A4 enzyme using a fluorescence polarization (FP) based assay.[6]
Materials:
-
Purified recombinant human PDE11A4 enzyme
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)[6]
-
Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)
-
Binding Agent (specific for the assay kit)
-
384-well black microplate
-
Fluorescence polarization plate reader
-
DMSO (for compound dilution)
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the inhibitor in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is ≤1%.[6]
-
-
Add Reagents to Plate:
-
Add assay buffer to all wells.
-
Add the diluted this compound to the test wells.
-
Include a known PDE11A4 inhibitor as a positive control.
-
Add DMSO vehicle to the negative control (100% activity) and no-enzyme control (0% activity) wells.
-
-
Add Enzyme:
-
Add the diluted PDE11A4 enzyme to all wells except the no-enzyme control wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Initiate Reaction:
-
Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.[6]
-
-
Read Plate:
-
Read the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Protocol 2: Cell-Based cAMP/cGMP Measurement Assay
This protocol provides a general workflow for measuring the effect of this compound on intracellular cAMP or cGMP levels in a cellular context, such as in the HT-22 hippocampal cell line.[5][6]
Materials:
-
HT-22 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Vector for human PDE11A4 expression (optional, for cells with low endogenous expression)[5]
-
Transfection reagent (if applicable)
-
This compound
-
Forskolin (or other adenylyl cyclase activator for cAMP measurement)
-
Sodium Nitroprusside (SNP) (or other guanylyl cyclase activator for cGMP measurement)[6]
-
Cell lysis buffer
-
cAMP or cGMP immunoassay kit (e.g., ELISA or HTRF)
-
96-well cell culture plate
Procedure:
-
Cell Seeding and Transfection (if applicable):
-
Seed HT-22 cells in a 96-well plate.
-
If necessary, transfect the cells with a human PDE11A4 expression vector according to the manufacturer's protocol and allow for protein expression (typically 24-48 hours).[5]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Pre-incubation:
-
Incubate the cells with this compound for a predetermined time (e.g., 30-60 minutes).[6]
-
-
Stimulation:
-
Add a stimulator to the wells to induce cyclic nucleotide production.
-
For cAMP measurement: Add forskolin.
-
For cGMP measurement: Add SNP.
-
-
Incubate for the recommended time (e.g., 10-30 minutes).[6]
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells according to the instructions of the cAMP/cGMP assay kit.
-
-
Cyclic Nucleotide Measurement:
-
Perform the cAMP or cGMP immunoassay on the cell lysates according to the manufacturer's protocol.
-
-
Data Analysis:
-
Quantify the concentration of cAMP or cGMP in each well.
-
Normalize the data to the vehicle control.
-
Plot the results as a function of this compound concentration to determine the EC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Pde11-IN-1 in the HT22 Neuronal Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 11A (PDE11A) is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cellular signaling.[1][2] The PDE11A4 isoform is predominantly expressed in the hippocampus, a brain region critical for learning and memory.[3][4] This restricted expression pattern makes PDE11A4 an attractive therapeutic target for neurological and psychiatric disorders, with a potentially lower risk of off-target effects.[1][3] Pde11-IN-1 is a potent and selective inhibitor of PDE11A4 and serves as a valuable pharmacological tool for investigating the role of this enzyme in neuronal function.[5] The HT22 cell line, a murine hippocampal neuronal cell line, is a widely used in vitro model to study neuronal processes and neurotoxicity.[6][7] These application notes provide detailed protocols for the use of this compound in the HT22 neuronal cell line to investigate its effects on cell signaling and function.
Mechanism of Action
This compound is a small molecule inhibitor that competitively binds to the active site of the PDE11A4 enzyme. This binding prevents the hydrolysis of cAMP and cGMP to their inactive metabolites, 5'-AMP and 5'-GMP, respectively.[3] The resulting accumulation of intracellular cAMP and cGMP leads to the activation of downstream signaling pathways, including Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases, in turn, phosphorylate various substrate proteins, such as the transcription factor cAMP response element-binding protein (CREB), which plays a crucial role in neuronal plasticity and survival.[3][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: Inhibitor Properties and Recommended Concentrations
| Compound | Target | Reported IC50 | Recommended Starting Concentration Range (HT22 cells) | Reference |
| This compound | PDE11A4 | 12 nM | 1 nM - 1 µM | [5][9] |
| BC11-38 | PDE11A4 | 280 nM (human) | 100 nM - 10 µM | [10] |
| Tadalafil | PDE5A, PDE11A4 | 25 nM (human PDE11A4) | 10 nM - 5 µM | [10] |
Note: The optimal concentration of this compound should be determined empirically for each specific experimental setup through a dose-response study.[9]
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of HT22 Cells
-
Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11]
-
Subculturing: Passage the cells when they reach 80-90% confluency.
Protocol 2: Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.[5]
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is ≤0.1% to avoid solvent toxicity.[5]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on the viability of HT22 cells.
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 4 x 10³ cells/well and incubate for 24 hours.[12]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 4: Measurement of Intracellular cAMP and cGMP Levels
This protocol describes the measurement of cyclic nucleotide levels in HT22 cells following treatment with this compound.
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control. Incubate for 30-60 minutes.[9]
-
Stimulation: To induce cyclic nucleotide production, add a stimulator to the wells. For cAMP measurement, use an adenylyl cyclase activator like forskolin. For cGMP measurement, use a guanylyl cyclase activator like sodium nitroprusside (SNP). Incubate for 10-30 minutes.[9]
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cAMP or cGMP immunoassay kit.[9]
-
Cyclic Nucleotide Measurement: Perform the cAMP or cGMP immunoassay on the cell lysates according to the manufacturer's protocol (e.g., ELISA or HTRF).[9]
-
Data Analysis: Quantify the concentration of cAMP or cGMP in each well. Normalize the data to the vehicle control and plot the results as a function of this compound concentration.
Protocol 5: Western Blotting for Phosphorylated CREB (p-CREB)
This protocol outlines the detection of changes in the phosphorylation of CREB, a downstream target of cAMP signaling.
-
Cell Treatment and Lysis:
-
Seed HT22 cells in 60 mm dishes and grow to moderate confluency.
-
Treat the cells with this compound at the desired concentrations for the appropriate duration.
-
Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells in 200 µL of hot (100°C) SDS sample buffer.[13]
-
Immediately scrape the cells and transfer the lysate to a microfuge tube.[13]
-
Boil the lysate for 5 minutes.[13]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer:
-
Immunoblotting:
-
Block the membrane with 4% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.05% Tween-20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB) (e.g., rabbit anti-p-CREB, diluted 1:5,000–1:20,000 in 4% BSA in TBST) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST for 5-7 minutes each.[13]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB or a housekeeping protein like β-actin or GAPDH.
-
Express the results as the ratio of p-CREB to total CREB or the housekeeping protein.
-
Visualizations
Caption: PDE11A4 signaling pathway and the inhibitory action of this compound.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic analysis of glutamate-induced toxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age-Related Increases in PDE11A4 Protein Expression Trigger Liquid-Liquid Phase Separation (LLPS) of the Enzyme That Can Be Reversed by PDE11A4 Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Neuroprotective effects of myristargenol A against glutamate-induced apoptotic HT22 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gladstone.org [gladstone.org]
Application Notes and Protocols for Western Blot Analysis of pCREB using Pde11-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde11-IN-1 is a potent and selective inhibitor of phosphodiesterase 11A (PDE11A), a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] PDE11A is expressed in various tissues, including the brain, prostate, and adrenal cortex.[2] By inhibiting PDE11A, this compound elevates intracellular levels of cAMP, which in turn activates Protein Kinase A (PKA).[1] Activated PKA then phosphorylates the cAMP response element-binding protein (CREB) at the serine 133 residue (pCREB).[3] The phosphorylation of CREB is a critical event in the regulation of gene transcription associated with numerous physiological processes, including memory, learning, and neuronal plasticity.[4][5]
These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the dose-dependent and time-course effects of this compound on CREB phosphorylation in a cellular context.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling cascade leading to CREB phosphorylation and the experimental workflow for its detection by Western blot.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the effects of this compound on pCREB levels. This data is intended for illustrative purposes to guide expected outcomes.
Table 1: Dose-Response Effect of this compound on pCREB Levels
| This compound Conc. (nM) | pCREB/Total CREB Ratio (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.8 |
| 10 | 3.5 |
| 100 | 6.2 |
| 1000 | 6.5 |
Table 2: Time-Course Effect of this compound (100 nM) on pCREB Levels
| Time (minutes) | pCREB/Total CREB Ratio (Fold Change vs. Time 0) |
| 0 | 1.0 |
| 15 | 2.5 |
| 30 | 5.8 |
| 60 | 6.3 |
| 120 | 4.7 |
| 240 | 2.1 |
Experimental Protocol: Western Blot for pCREB
This protocol is designed for cultured cells (e.g., HEK293, SH-SY5Y, or primary neurons) treated with this compound.
Materials and Reagents:
-
This compound (prepared in a suitable solvent like DMSO)
-
Cell culture reagents
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE and Western blotting equipment
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-pCREB (Ser133)
-
Rabbit anti-CREB (Total)
-
Mouse anti-β-Actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density to achieve 70-80% confluency at the time of treatment. b. For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0-1000 nM) for a fixed time (e.g., 60 minutes). c. For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0-240 minutes). d. A vehicle control (e.g., DMSO) should be included in all experiments.
-
Cell Lysis: a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer with inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel. e. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
-
Membrane Blocking: a. Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. For phospho-proteins, 5% BSA in TBST is often recommended.[6]
-
Antibody Incubation: a. Incubate the membrane with the primary antibody (anti-pCREB, anti-CREB, or anti-β-Actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the pCREB signal to the total CREB signal for each sample. Further normalize to the loading control (β-Actin) if necessary. e. Express the results as a fold change relative to the vehicle or time-zero control.
References
- 1. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-Course of Changes in Phosphorylated CREB in Neuroblasts and BDNF in the Mouse Dentate Gyrus at Early Postnatal Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of CREB and Mechanical Hyperalgesia Is Reversed by Blockade of the cAMP Pathway in a Time-Dependent Manner after Repeated Intramuscular Acid Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Analysis of Tissues Treated with PDE11A Inhibitors
Introduction
Phosphodiesterase 11A (PDE11A) is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cellular signaling.[1][2] PDE11A is expressed in various tissues, including the prostate, testis, pituitary gland, and notably, the hippocampal formation of the brain.[3][4][5] Within the brain, the PDE11A4 isoform is enriched in the hippocampus, a region critical for learning and memory.[3][4] By degrading cAMP and cGMP, PDE11A terminates their signaling cascades.[3]
Inhibitors of PDE11A, such as the representative compound Pde11-IN-1, block this enzymatic activity. This leads to an accumulation of intracellular cAMP and cGMP, thereby enhancing the signaling pathways they mediate.[1][3] These pathways include the Protein Kinase A (PKA) and Protein Kinase G (PKG) cascades, which influence a wide range of cellular processes from gene transcription to cell proliferation and synaptic plasticity.[1][6] Given its role in regulating neuronal signaling, PDE11A has emerged as a therapeutic target for neuropsychiatric and neurodegenerative disorders.[1][7]
Immunohistochemistry (IHC) is an invaluable technique to investigate the effects of PDE11A inhibitors on tissue. It allows for the visualization and localization of specific proteins within the morphological context of the tissue. Following treatment with a PDE11A inhibitor, IHC can be used to:
-
Assess changes in the expression levels of downstream signaling proteins (e.g., phosphorylated CREB, pS6).[3]
-
Determine if the inhibitor alters the subcellular localization of target proteins.
-
Characterize the cellular response to PDE11A inhibition in specific cell types within a heterogeneous tissue.
-
Validate in vivo target engagement and pharmacodynamic effects in preclinical studies.
These application notes provide a comprehensive protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with a PDE11A inhibitor.
PDE11A Signaling Pathway
The diagram below illustrates the mechanism of action for a PDE11A inhibitor. By blocking PDE11A, the inhibitor prevents the degradation of cAMP and cGMP, leading to the activation of downstream effectors like PKA and PKG, which in turn phosphorylate target proteins such as CREB and S6.
Caption: Mechanism of PDE11A inhibition and downstream signaling.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on PDE11A knockout (KO) mice, which can serve as a proxy for the long-term effects of a potent PDE11A inhibitor. These studies highlight potential protein expression changes that can be investigated using immunohistochemistry.
| Genotype | Brain Region | Analyte | Observation | Potential IHC Target |
| Pde11a KO vs. WT | Hippocampus | Ribosomal S6 Kinase 2 (RSK2) | Significantly reduced expression.[4] | RSK2 |
| Pde11a KO vs. WT | Hippocampus | Phospho-S6 (Ser235/236) | Significantly reduced phosphorylation.[4] | p-S6 (Ser235/236) |
| Pde11a KO vs. WT | Ventral Hippocampus | Iba1 (Microglia marker) | Increased number of microglia and higher Iba1 expression per cell.[8] | Iba1 |
| Pde11a KO vs. WT | Ventral Hippocampus | GFAP (Astrocyte marker) | No significant change in astrocyte number or GFAP expression.[8] | GFAP |
Detailed Protocol: Immunohistochemistry for FFPE Tissues
This protocol is designed for the chromogenic detection of proteins in formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound or other PDE11A inhibitors.
Materials and Reagents
-
Xylene or a non-toxic clearing agent (e.g., Histo-Clear)
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water (ddH₂O)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris-Buffered Saline with Tween 20 (TBST): 50 mM Tris, 150 mM NaCl, 0.05% Tween 20, pH 7.6
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0 or 1 mM EDTA, 0.05% Tween 20, pH 8.0[9]
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol (B129727) or PBS[10][11]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS or TBS[9]
-
Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) in TBS
-
Primary Antibodies (suggested):
-
Anti-phospho-CREB (Ser133)
-
Anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Anti-Iba1
-
Anti-PDE11A
-
-
Biotinylated Secondary Antibody (e.g., Goat Anti-Rabbit IgG)
-
Avidin-Biotin-Complex with Horseradish Peroxidase (ABC-HRP) Reagent
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Aqueous or non-aqueous mounting medium
-
Hydrophobic barrier pen (PAP pen)
-
Humidified staining chamber
-
Coplin jars or staining dishes
-
Microscope slides (positively charged)
-
Microscope
Experimental Procedure
Step 1: Tissue Preparation and Fixation
-
For In Vivo Studies: Following the final dose of this compound, perfuse the animal transcardially with cold 0.9% saline, followed by 4% paraformaldehyde (PFA) in PBS.[12]
-
Dissect the tissue of interest and postfix by immersion in 4% PFA for 18-24 hours at 4°C.[13]
-
For In Vitro Studies (e.g., tissue slices): After treatment, fix the tissue in 10% neutral buffered formalin (4% formaldehyde) for 4-24 hours.[14]
-
Process the fixed tissue through a graded ethanol series and xylene, then embed in paraffin (B1166041) wax.[13][14]
-
Cut 4-10 µm thick sections using a microtome and mount them on positively charged slides.[14]
-
Dry the slides overnight at 37-45°C.[13]
Step 2: Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes for 5-10 minutes each.[10][11]
-
Immerse in 100% ethanol: 2 changes for 3-10 minutes each.[9][10]
-
Immerse in 95% ethanol: 2 changes for 3-10 minutes each.[10]
-
Immerse in 80% ethanol: 1 change for 3 minutes.[9]
-
Immerse in 70% ethanol: 1 change for 3 minutes.[13]
Step 3: Antigen Retrieval This step is crucial for unmasking epitopes cross-linked by formalin fixation. The optimal method (heat-induced vs. enzymatic) and buffer depend on the primary antibody and should be optimized.
-
Place slides in a Coplin jar filled with Antigen Retrieval Buffer (e.g., Sodium Citrate, pH 6.0).
-
Heat the slides in a steamer, water bath, or microwave to a sub-boiling temperature (~95-100°C) for 20-30 minutes.[9][10]
-
Allow the slides to cool in the buffer for at least 30 minutes at room temperature.[9][10]
-
Rinse slides in deionized water, then in PBS for 5 minutes.[11]
Step 4: Blocking
-
Draw a circle around the tissue section with a hydrophobic barrier pen to conserve reagents.[13]
-
To block endogenous peroxidase activity, incubate sections in 3% H₂O₂ for 15 minutes at room temperature.[10][11]
-
Rinse slides 3 times in PBS for 5 minutes each.[11]
-
Apply Blocking Buffer (e.g., 5% Normal Goat Serum) to each section and incubate for 1 hour at room temperature in a humidified chamber.[9] Do not rinse.
Step 5: Primary Antibody Incubation
-
Gently blot the excess blocking buffer from the slides.
-
Apply the primary antibody, diluted in Primary Antibody Dilution Buffer to the recommended concentration (typically 1:100 to 1:1000).
Step 6: Secondary Antibody and Detection
-
The next day, rinse the slides 3 times in TBST for 5 minutes each.[13]
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.[10]
-
Rinse slides 3 times in TBST for 5 minutes each.
-
Prepare and apply the ABC-HRP reagent and incubate for 30-60 minutes at room temperature.[15]
-
Rinse slides 3 times in PBS for 5 minutes each.[10]
-
Prepare the DAB substrate solution immediately before use and apply it to the tissue sections.
-
Monitor the color development under a microscope (typically 2-10 minutes). The target should appear as a brown precipitate.
-
Stop the reaction by immersing the slides in deionized water.[9]
Step 7: Counterstaining, Dehydration, and Mounting
-
Lightly counterstain the sections with Hematoxylin for 30-60 seconds to visualize cell nuclei.[9]
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.[9]
-
Apply a drop of non-aqueous mounting medium and place a coverslip over the tissue section, avoiding air bubbles.
-
Allow the slides to dry before imaging.
Immunohistochemistry Experimental Workflow
The following diagram provides a high-level overview of the complete IHC-P workflow, from tissue collection to final analysis.
Caption: Workflow for Immunohistochemistry on FFPE tissues.
References
- 1. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benchchem.com [benchchem.com]
- 4. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation [frontiersin.org]
- 9. labpages2.moffitt.org [labpages2.moffitt.org]
- 10. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
- 11. abcepta.com [abcepta.com]
- 12. sysy.com [sysy.com]
- 13. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 14. woongbee.com [woongbee.com]
- 15. sysy-histosure.com [sysy-histosure.com]
Application Notes and Protocols for Pde11-IN-1 in Primary Neuronal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 11A (PDE11A) is a dual-specificity phosphodiesterase that plays a crucial role in cellular signaling by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Within the central nervous system, the PDE11A4 isoform is of particular interest as its expression is largely restricted to the hippocampal formation, a brain region critical for memory formation and mood regulation.[1][3][4][5] Specifically, PDE11A4 is found in the cell bodies, dendrites, and axons of a subset of neurons in the CA1 region, but not in astrocytes.[2][3][4] By degrading cAMP and cGMP, PDE11A terminates their signaling cascades.[5]
Pde11-IN-1 is a potent and selective inhibitor of the PDE11A4 isoform.[6] By blocking the enzymatic activity of PDE11A4, this compound leads to an accumulation of intracellular cAMP and cGMP, thereby amplifying their downstream signaling pathways.[5][6][7] This makes this compound a valuable pharmacological tool for investigating the role of PDE11A4 in neuronal function, including synaptic plasticity, memory consolidation, and the regulation of mood-related behaviors.[3][6] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, guidance on data interpretation, and troubleshooting strategies.
Mechanism of Action
This compound is a small molecule that binds to the active site of the PDE11A4 enzyme, preventing it from hydrolyzing cAMP and cGMP into their inactive forms, AMP and GMP.[7] This inhibition leads to elevated levels of these second messengers within the neuron.[6][7] Increased cAMP and cGMP, in turn, activate downstream effector proteins such as Protein Kinase A (PKA) and Protein Kinase G (PKG), as well as other targets like Exchange protein activated by cAMP (Epac).[8] These signaling cascades can lead to the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB), which is essential for the expression of genes involved in neuronal plasticity and survival.[9] The targeted inhibition of PDE11A4 is expected to influence glutamatergic signaling, protein synthesis, and pathways related to social memory and mood stabilization.[2][6]
Data Presentation
Quantitative data for this compound should be systematically collected and organized. The following tables provide a template for summarizing key experimental parameters and expected outcomes based on the known function of PDE11A inhibitors.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
|---|---|---|
| Target | Phosphodiesterase 11A4 (PDE11A4) | [6] |
| IC₅₀ | 12 nM | [6] |
| Solubility | Soluble in DMSO | [6] |
| Recommended Stock Conc. | 10 mM in anhydrous DMSO | [6] |
| Storage | -80°C in small aliquots |[6] |
Table 2: Recommended Concentration Range for Primary Neuronal Cultures
| Experimental Phase | Concentration Range | Purpose |
|---|---|---|
| Initial Range Finding | 1 nM - 10 µM | To determine the optimal non-toxic concentration. |
| Dose-Response Studies | 1 nM, 10 nM, 100 nM, 1 µM | To establish the effective concentration for desired biological effect.[6] |
| Toxicity Assessment | > 1 µM | To identify concentrations that induce neurotoxicity. |
| Vehicle Control | DMSO | Final concentration should be non-toxic (typically <0.1%).[6] |
Table 3: Expected Effects of PDE11A4 Inhibition in Primary Neurons
| Assay | Expected Outcome | Downstream Effect |
|---|---|---|
| cAMP/cGMP Immunoassay | Increase in intracellular cAMP/cGMP levels. | Direct confirmation of PDE11A4 inhibition. |
| Western Blot (p-CREB) | Increased phosphorylation of CREB. | Activation of downstream transcription factors.[5] |
| Neuronal Viability Assay | No significant change at optimal concentrations. | Determination of the therapeutic window. |
| Synaptic Plasticity Markers | Modulation of proteins like p-CaMKIIα or pS6. | Indication of effects on synaptic function.[5] |
| Neurite Outgrowth Assay | Potential enhancement of neurite length/branching. | Assessment of effects on neuronal morphology. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the compound in high-quality, anhydrous DMSO.[6] For example, add 100 µL of DMSO to X mg of compound (where X is 0.01 * Molecular Weight of this compound).
-
Aliquoting: Vortex briefly to ensure complete dissolution. Centrifuge the vial to collect the solution at the bottom. Prepare small-volume aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[6]
-
Storage: Store the aliquots at -80°C.[6] When needed, thaw a single aliquot and dilute it in pre-warmed culture medium immediately before use. Do not re-freeze thawed aliquots.
Protocol for Treatment of Primary Neuronal Cultures
This protocol assumes primary hippocampal or cortical neurons have been cultured for 7-10 days in vitro (DIV) and are ready for experimental manipulation.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in pre-warmed, serum-free neuronal culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound (typically <0.1%).[6]
-
Medium Exchange: Carefully remove half of the culture medium from each well of the neuronal culture plate.
-
Treatment Application: Add an equal volume of the prepared working solution (or vehicle control) to the corresponding wells.[6] This method minimizes mechanical stress on the neurons.
-
Incubation: Return the culture plate to a 37°C, 5% CO₂ incubator for the desired treatment duration (e.g., 30 minutes for signaling studies, or 24-72 hours for viability or gene expression studies).[6]
-
Downstream Analysis: Following incubation, proceed with the desired assay, such as cell lysis for biochemical analysis or fixation for imaging.
Protocol for Assessing Neurotoxicity
It is critical to determine the concentration range at which this compound is not toxic to the primary neurons. A Live/Dead viability assay is a standard method for this purpose.
-
Cell Culture: Plate primary neurons in a 96-well imaging plate.
-
Treatment: Treat neurons with a range of this compound concentrations and a vehicle control as described in the treatment protocol. Incubate for 24, 48, or 72 hours.[6]
-
Staining: After incubation, wash the cells once with pre-warmed phosphate-buffered saline (PBS).[6] Prepare a staining solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1, stains dead cells red) according to the manufacturer's instructions.
-
Incubation: Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.[6]
-
Imaging and Analysis: Acquire fluorescent images using a microscope.[6] Quantify the number of live and dead cells in multiple fields per well to calculate the percentage of viable neurons for each condition. Signs of toxicity include neurite blebbing, cell body shrinkage, and detachment from the substrate.[6]
Protocol for Western Blotting of Downstream Targets (p-CREB)
This protocol allows for the assessment of downstream signaling pathway activation.
-
Treatment and Lysis: Treat neurons as described above. After treatment, aspirate the medium and lyse the cells on ice using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 10-20 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[5]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-CREB) overnight at 4°C.[5]
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5] Quantify the band intensities and normalize the level of the phosphorylated protein to a loading control (e.g., total protein or a housekeeping protein like actin).[5]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Cell Death in All Wells | Solvent Toxicity: DMSO concentration is too high. | Ensure the final DMSO concentration is non-toxic for your specific neuronal culture, typically below 0.1%. Always include a vehicle-only control.[6] |
| Compound Insolubility: this compound precipitated out of the medium. | Prepare fresh dilutions immediately before use. Ensure the stock solution is fully dissolved. Do not store diluted working solutions. | |
| No Effect Observed | Concentration Too Low: The inhibitor concentration is below the effective range. | Perform a full dose-response experiment starting from a low concentration (e.g., 1 nM) and increasing to a higher one (e.g., 1 µM).[6] |
| Treatment Time Too Short: The incubation time is insufficient for the desired effect. | For signaling events (e.g., phosphorylation), a short incubation (15-60 min) may be sufficient. For changes in gene or protein expression, longer times (6-48 hours) may be needed. | |
| High Variability Between Replicates | Uneven Cell Plating: Inconsistent neuron density across wells. | Ensure a homogenous single-cell suspension during plating. Allow cells to settle evenly before placing them in the incubator. |
| Inconsistent Treatment: Pipetting errors or uneven medium exchange. | Use calibrated pipettes and be consistent with the medium exchange technique across all wells. |
References
- 1. pnas.org [pnas.org]
- 2. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 11A (PDE11A), Enriched in Ventral Hippocampus Neurons, is Required for Consolidation of Social but not Nonsocial Memories in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 8. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]
Application Notes and Protocols for Pde11-IN-1 Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 11A (PDE11A) is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby playing a critical role in regulating intracellular signaling.[1][2] Dysregulation of PDE11A has been implicated in a variety of pathological conditions, including endocrine tumors, neurological disorders, and age-related cognitive decline.[3][4][5] Pde11-IN-1 is a selective inhibitor of PDE11, presenting a promising therapeutic candidate for diseases associated with aberrant PDE11A activity.[6][7] These application notes provide detailed protocols for preclinical efficacy studies of this compound in relevant animal models.
Mechanism of Action of this compound
This compound inhibits the enzymatic activity of PDE11A, leading to an accumulation of intracellular cAMP and cGMP. This elevation in second messengers can modulate various downstream signaling pathways, offering therapeutic benefits in conditions where these pathways are dysregulated.
Figure 1: Mechanism of action of this compound.
I. Adrenocortical Tumor Models
Mutations in the PDE11A gene are associated with a predisposition to adrenocortical tumors.[1] Therefore, animal models of adrenocortical carcinoma are highly relevant for evaluating the efficacy of this compound.
A. Xenograft Model of Human Adrenocortical Carcinoma
A widely used model involves the subcutaneous implantation of the human adrenocortical carcinoma cell line NCI-H295R into immunodeficient mice.[8]
Experimental Protocol:
-
Cell Culture: Culture NCI-H295R cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Use 6-8 week old female athymic nude mice (e.g., NU/NU).
-
Tumor Cell Implantation:
-
Harvest NCI-H295R cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The vehicle control group should receive an equivalent volume of the vehicle solution.
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
-
Endpoint Analysis:
-
Histology: Perform H&E staining on tumor sections to assess morphology.
-
Immunohistochemistry (IHC): Stain for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Biochemical Analysis: Measure intratumoral cAMP and cGMP levels using ELISA kits.
-
Data Presentation:
| Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Tumor Weight (g) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | 1250 ± 150 | 1.2 ± 0.2 | - |
| This compound (X mg/kg) | 650 ± 90 | 0.6 ± 0.1 | 48% |
B. Genetically Engineered Mouse Models (GEMMs)
GEMMs that spontaneously develop adrenocortical tumors, such as those with mutations in genes like Tp53 or overexpression of Igf2, can also be utilized.[9]
II. Glioblastoma Models
Increased PDE11A expression has been observed in glioblastoma, suggesting its role in tumor proliferation.[10]
A. Orthotopic Xenograft Model of Human Glioblastoma
This model involves the intracranial implantation of human glioblastoma cells into immunodeficient mice, closely mimicking the human disease.[11][12]
Experimental Protocol:
-
Cell Culture: Culture a human glioblastoma cell line (e.g., U87-MG) in appropriate media.
-
Animal Model: Use 6-8 week old male immunodeficient mice (e.g., NOD-SCID).
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull over the desired brain region (e.g., striatum).
-
Slowly inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL PBS) into the brain parenchyma.
-
-
Treatment Protocol:
-
Begin treatment a few days post-injection.
-
Administer this compound or vehicle control systemically (e.g., oral gavage or intraperitoneal injection).
-
-
Efficacy Assessment:
-
Monitor animal health and neurological signs.
-
Use bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI) to track tumor growth in vivo.
-
Measure survival time.
-
-
Endpoint Analysis:
-
Histology: Perform H&E staining on brain sections to determine tumor size and morphology.
-
IHC: Stain for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Data Presentation:
| Group | Median Survival (Days) | % Increase in Lifespan |
| Vehicle Control | 25 | - |
| This compound (Y mg/kg) | 35 | 40% |
III. Models for Cognitive and Psychiatric Disorders
PDE11A4, the predominant isoform in the brain, is enriched in the hippocampus and implicated in social memory, mood stabilization, and age-related cognitive decline.[13][14] PDE11A knockout mice exhibit phenotypes relevant to psychiatric disorders.[3]
A. Animal Models of Age-Related Cognitive Decline
Aged mice (e.g., 18-24 months old) naturally exhibit cognitive deficits and can be used to assess the efficacy of this compound in improving memory.[15][16]
Experimental Protocol:
-
Animal Model: Use aged male C57BL/6J mice.
-
Treatment Protocol: Administer this compound or vehicle control for a specified duration (e.g., 4 weeks).
-
Behavioral Testing:
-
Social Recognition Test: This test assesses social memory.[17][18][19][20]
-
Habituation Phase: A subject mouse is placed in a cage with a juvenile stimulus mouse for a set period.
-
Test Phase: After a delay (e.g., 24 hours), the subject mouse is re-exposed to the familiar juvenile and a novel juvenile. Time spent investigating each stimulus mouse is recorded. Intact social memory is indicated by a preference for the novel mouse.
-
-
Morris Water Maze: Assesses spatial learning and memory.
-
-
Endpoint Analysis:
-
Biochemical Analysis: Measure cAMP and cGMP levels in hippocampal tissue.
-
Western Blot: Analyze levels of downstream signaling proteins (e.g., phosphorylated CREB).
-
Figure 2: Experimental workflow for the Social Recognition Test.
B. Animal Models of Anxiety and Depression-like Behaviors
Given the link between PDE11A and mood regulation, models of anxiety and depression can be employed.
Experimental Protocols:
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior.[21][22][23][24][25] An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
The apparatus consists of two open and two closed arms elevated from the floor.
-
Place the mouse in the center of the maze and allow it to explore for 5 minutes.
-
Record the time spent in and the number of entries into each arm.
-
-
Forced Swim Test (FST): To assess depressive-like behavior.[26][27][28][29][30] A decrease in immobility time is indicative of an antidepressant-like effect.
-
Place the mouse in a cylinder of water from which it cannot escape.
-
Record the total duration of immobility during a 6-minute test session.
-
Data Presentation:
| Group | Time in Open Arms (s) ± SEM (EPM) | Immobility Time (s) ± SEM (FST) |
| Vehicle Control | 35 ± 5 | 150 ± 10 |
| This compound (Z mg/kg) | 60 ± 8 | 100 ± 12 |
IV. General Considerations
-
Pharmacokinetics: It is essential to characterize the pharmacokinetic profile of this compound to determine appropriate dosing and administration routes.
-
Dose-Response Studies: Conduct dose-response studies to identify the optimal therapeutic dose.
-
Blinding and Randomization: All studies should be conducted in a blinded and randomized manner to minimize bias.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Conclusion
The animal models and protocols outlined in these application notes provide a robust framework for evaluating the preclinical efficacy of this compound across a range of therapeutic areas. The selection of the most appropriate model will depend on the specific disease indication being targeted. Careful experimental design and comprehensive endpoint analysis are crucial for obtaining reliable and translatable results.
References
- 1. A phosphodiesterase 11 (Pde11a) knockout mouse expressed functional but reduced Pde11a: Phenotype and impact on adrenocortical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of adrenocortical tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. ClinPGx [clinpgx.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Animal models of adrenocortical tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
- 13. Animal models for bipolar disorder: from bedside to the cage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessing cognitive decline in the aging brain: lessons from rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
- 18. Social Recognition Memory Test in Rodents [bio-protocol.org]
- 19. Social Behavior Testing in Mice: Social Interest, Recognition, and Aggression | Springer Nature Experiments [experiments.springernature.com]
- 20. Social Recognition Memory Test in Rodents [en.bio-protocol.org]
- 21. protocols.io [protocols.io]
- 22. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 23. behaviorcloud.com [behaviorcloud.com]
- 24. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 26. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 28. animal.research.wvu.edu [animal.research.wvu.edu]
- 29. Forced swim test [bio-protocol.org]
- 30. dpi.nsw.gov.au [dpi.nsw.gov.au]
Troubleshooting & Optimization
Optimizing Pde11-IN-1 Working Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the working concentration of Pde11-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the phosphodiesterase 11A4 (PDE11A4) enzyme.[1] PDE11A is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers.[2][3][4] By inhibiting PDE11A4, this compound leads to an accumulation of intracellular cAMP and cGMP. This, in turn, modulates downstream signaling pathways, including those involving Protein Kinase A (PKA) and Protein Kinase G (PKG).[3][4]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used as a research tool to investigate the physiological and pathological roles of the PDE11A4 enzyme.[1] Given that PDE11A4 is highly expressed in specific brain regions like the hippocampus, research often focuses on its involvement in neuropsychiatric disorders, age-related cognitive decline, and social memory.[1][5][6] It is also being explored in the context of certain cancers and cardiovascular diseases.[2]
Q3: What is the reported IC50 of this compound?
A3: this compound, also referred to as compound 23b in some literature, has a reported IC50 of 12 nM for PDE11A4.[1]
Q4: How should I prepare stock solutions of this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, you can dissolve the compound in fresh, hygroscopic DMSO to a concentration of 2.5 mg/mL (6.95 mM), which may require sonication and warming to 60°C to fully dissolve.[3][7] For in vivo studies, a multi-step process is often required to ensure solubility and bioavailability.[1] This typically involves creating a concentrated stock in DMSO, followed by dilution with co-solvents like PEG300 and Tween-80, and finally with saline or corn oil.[3][7]
Q5: What are the recommended storage conditions for this compound?
A5: Proper storage is crucial to maintain the stability and activity of the compound. For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years.[3] Stock solutions in solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental planning.
Table 1: Solubility of this compound [3][7]
| Solvent System | Concentration | Notes |
| DMSO | ≥ 2.5 mg/mL (6.95 mM) | Requires sonication and warming to 60°C. Use freshly opened DMSO. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.25 mg/mL (0.69 mM) | Results in a clear solution. |
| 10% DMSO / 90% Corn Oil | ≥ 0.25 mg/mL (0.69 mM) | Results in a clear solution. |
Table 2: Inhibitory Potency of this compound (Compound 23b) [6]
| Assay Type | Parameter | Value |
| Cell-Based (cAMP) | EC50 | 2.5 µM |
| Cell-Based (cGMP) | EC50 | 2.1 µM |
| Enzymatic (PDE11A4) | IC50 | 12 nM[1] |
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro PDE11A4 Enzymatic Assay
This protocol provides a general framework for determining the inhibitory activity of this compound on recombinant PDE11A4 enzyme.
Materials:
-
Recombinant human PDE11A4 enzyme
-
This compound
-
PDE assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂)[3]
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Binding agent (for fluorescence polarization assays)
-
DMSO
-
96-well or 384-well plates
-
Plate reader capable of measuring fluorescence polarization or other relevant output
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in PDE assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Enzyme Preparation: Dilute the recombinant PDE11A4 enzyme in cold PDE assay buffer to the desired concentration.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add the diluted PDE11A4 enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Incubate the plate at room temperature or 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Detection: Stop the reaction (if necessary, depending on the assay format) and add the binding agent for fluorescence polarization assays. Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Troubleshooting Guide for In Vitro Assays
| Issue | Possible Cause | Recommendation |
| High variability between replicates | - Pipetting errors- Incomplete mixing- Inconsistent incubation times | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of reagents.- Use a multi-channel pipette for simultaneous additions. |
| Low signal or no enzyme activity | - Inactive enzyme- Incorrect buffer composition- Substrate degradation | - Verify enzyme activity with a known inhibitor as a positive control.- Check buffer pH and component concentrations.- Use fresh substrate solution. |
| IC50 values are significantly different from expected | - Incorrect compound concentration- High DMSO concentration in the assay- Assay conditions (e.g., substrate concentration) | - Verify the concentration of the stock solution.- Ensure the final DMSO concentration is consistent and low across all wells.- The IC50 value can be dependent on the substrate concentration; use a substrate concentration at or below the Km for the enzyme. |
Protocol 2: Cell-Based cAMP/cGMP Assay
This protocol outlines a general method for measuring changes in intracellular cAMP or cGMP levels in response to this compound treatment.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Stimulating agent (e.g., forskolin (B1673556) for cAMP, SNP for cGMP)
-
Cell lysis buffer
-
cAMP or cGMP immunoassay kit (e.g., ELISA, HTRF)
-
DMSO
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock in cell culture medium) for a predetermined incubation period. Include a vehicle control (medium with the same final concentration of DMSO).
-
Stimulation: Add a stimulating agent (e.g., forskolin) to all wells (except for the basal control) to induce the production of cAMP or cGMP. Incubate for a specified time.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of your chosen cAMP/cGMP assay kit.
-
Detection: Perform the immunoassay to quantify the levels of cAMP or cGMP in the cell lysates.
-
Data Analysis: Normalize the data (e.g., to protein concentration) and calculate the fold change in cAMP/cGMP levels relative to the vehicle-treated control. Determine the EC50 value of this compound.
Troubleshooting Guide for Cell-Based Assays
| Issue | Possible Cause | Recommendation |
| High cell death or toxicity | - this compound concentration is too high- High DMSO concentration | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration range.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). |
| No or low response to stimulating agent | - Low receptor expression in the cell line- Inactive stimulating agent | - Use a cell line known to respond well to the chosen stimulus.- Prepare fresh solutions of the stimulating agent. |
| Inconsistent results | - Variation in cell number per well- Inconsistent incubation times | - Ensure even cell seeding and confluency across the plate.- Standardize all incubation times precisely. |
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound experimentation.
Caption: PDE11A signaling pathway and the mechanism of its inhibition.
Caption: General experimental workflow for determining this compound potency.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Pde11-IN-1 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of Pde11-IN-IN-1, a notable inhibitor of phosphodiesterase 11 (PDE11). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Pde11-IN-1 and what is its mechanism of action?
This compound is a small molecule inhibitor of Phosphodiesterase 11 (PDE11). PDE11 is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are essential intracellular second messengers. By inhibiting PDE11, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This modulation of second messenger levels can influence various downstream signaling pathways.[1][2]
Q2: What are the primary research applications for this compound?
This compound is primarily utilized as a research tool to investigate the physiological and pathological roles of the PDE11 enzyme. Given the expression of PDE11A4, an isoform of PDE11, in the hippocampus, a brain region critical for memory, a significant amount of research has been focused on its involvement in age-related cognitive decline and social memory.[1] It is also used in research related to adrenal insufficiency.[3]
Q3: How should I store this compound?
Proper storage is crucial to maintain the integrity and activity of this compound. Storage conditions vary depending on the form of the compound.
Data Presentation: Storage and Stability
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[4] For in vivo experiments, it is best to use freshly prepared working solutions on the same day.[3]
Solubility Guidelines
This compound is a lipophilic molecule with low aqueous solubility.[5] Organic solvents are necessary for its dissolution.
Q4: In which solvents is this compound soluble?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. For in vivo applications, a multi-component vehicle is often required to achieve a stable and administrable solution.
Data Presentation: Solubility of this compound
| Solvent/Formulation | Concentration | Notes |
| In Vitro | ||
| DMSO | ≥ 2.5 mg/mL (6.95 mM) | Requires sonication and warming to 60°C. Use of newly opened, anhydrous DMSO is critical as hygroscopic DMSO significantly impacts solubility.[3][4] |
| In Vivo | ||
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.25 mg/mL (0.69 mM) | Results in a clear solution.[3][4] |
| 10% DMSO / 90% Corn Oil | ≥ 0.25 mg/mL (0.69 mM) | Results in a clear solution.[3][4] |
Troubleshooting Guides
Solubility and Precipitation Issues
Issue: Compound precipitates out of solution during my experiment.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous experimental buffer or media.
-
Troubleshooting Steps:
-
Lower Final Concentration: Reduce the final concentration of this compound in your assay.
-
Optimize Co-solvents: For cell-based assays, ensure the final DMSO concentration is as low as possible (typically ≤0.1% to 0.5%) to avoid toxicity while maintaining solubility.[6]
-
Use Sonication: Briefly sonicate the final working solution to help dissolve any micro-precipitates.[7]
-
Prepare Fresh Dilutions: Avoid using aged dilutions, as precipitation can occur over time. Prepare fresh working solutions from your DMSO stock for each experiment.[7]
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.
-
Inconsistent Experimental Results
Issue: My enzymatic or cell-based assay results are inconsistent.
-
Possible Causes:
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Inaccurate inhibitor concentration due to solubility issues.
-
Degradation of the compound.
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Variability in experimental technique.
-
-
Troubleshooting Steps:
-
Confirm Solubility: Ensure this compound is fully dissolved in the stock solution and does not precipitate upon dilution into your assay buffer or cell culture medium.
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Use a Positive Control: Include a known PDE11 inhibitor as a positive control to validate your assay system.[1]
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Vehicle Control: Always run a vehicle-only control (e.g., DMSO at the same final concentration) to account for any effects of the solvent on the assay.[1][6]
-
Optimize Incubation Times: Ensure consistent incubation times for all steps of your experiment, including pre-incubation of the inhibitor with the enzyme or cells.[1]
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Enzyme/Cell Health: Confirm the activity of your recombinant enzyme or the health and confluency of your cells.
-
Experimental Protocols
Preparation of Stock and Working Solutions
A critical step for successful experiments is the proper preparation of this compound solutions.
In Vitro PDE11A4 Inhibition Assay (Fluorescence Polarization)
This protocol provides a general framework for a fluorescence polarization (FP)-based assay to measure the inhibitory activity of this compound.
PDE11A Signaling Pathway
Understanding the mechanism of action of this compound requires knowledge of the PDE11A signaling pathway. PDE11A is a dual-substrate enzyme that degrades both cAMP and cGMP.[2] These second messengers are crucial for a variety of cellular processes.
Simplified PDE11A Signaling Cascade
In this pathway, activation of G-protein coupled receptors (GPCRs) leads to the activation of adenylyl and guanylyl cyclases, which in turn synthesize cAMP and cGMP from ATP and GTP, respectively. These second messengers then activate downstream protein kinases such as PKA and PKG, leading to the phosphorylation of transcription factors like CREB and ultimately altering gene expression and cellular responses.[2][8] PDE11A acts as a crucial negative regulator in this cascade by hydrolyzing cAMP and cGMP to their inactive forms, AMP and GMP. This compound inhibits this hydrolytic activity of PDE11A, thereby sustaining the cAMP/cGMP signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | The Role of PDE11A4 in Social Isolation-Induced Changes in Intracellular Signaling and Neuroinflammation [frontiersin.org]
Pde11-IN-1 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Pde11-IN-1, a potent inhibitor of Phosphodiesterase 11 (PDE11).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the phosphodiesterase 11 (PDE11) enzyme.[1] PDE11 is a dual-specificity phosphodiesterase that degrades the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] By inhibiting PDE11, this compound leads to an increase in intracellular levels of cAMP and cGMP, which in turn modulates downstream signaling pathways involving Protein Kinase A (PKA) and Protein Kinase G (PKG).[4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary depending on whether the compound is in solid (powder) form or dissolved in a solvent.[4] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[1][4][5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[4][5] Due to the hygroscopic nature of DMSO, which can affect solubility, it is recommended to use a fresh, unopened container of anhydrous DMSO.[1][4] To aid dissolution, gentle warming to 60°C and ultrasonication may be necessary to achieve a clear solution.[1][4]
Q4: What should I do if my this compound solution shows precipitation?
A4: Precipitation can occur due to the low aqueous solubility of this compound.[6] If you observe a precipitate, you can try gentle warming and sonication to redissolve the compound.[6] However, if the precipitate does not dissolve, it is best to prepare a fresh stock solution to ensure accurate experimental results.[6]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Solution:
-
Verify Storage: Confirm that the compound has been stored according to the recommended conditions (see table below).
-
Aliquot Stocks: Ensure that stock solutions are aliquoted to minimize freeze-thaw cycles.[5]
-
Prepare Fresh Solutions: For critical experiments, it is advisable to prepare fresh working solutions from a properly stored stock solution on the day of use.[1]
-
Issue 2: Difficulty dissolving this compound powder.
-
Possible Cause: Use of inappropriate solvent or suboptimal dissolution technique.
-
Solution:
Issue 3: Low efficacy in cell-based assays.
-
Possible Cause: Low final concentration of active compound due to precipitation in aqueous media.
-
Solution:
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to minimize solvent-induced effects and solubility issues.[6]
-
Formulation Aids: For in vivo or aqueous-based assays, consider the use of co-solvents such as PEG300, Tween-80, or corn oil to improve solubility.[4]
-
Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Stability Period | Citation |
| Powder | -20°C | 3 years | [4] |
| Powder | 4°C | 2 years | [4] |
| In Solvent | -80°C | 6 months | [1][4] |
| In Solvent | -20°C | 1 month | [1][4] |
Solubility of this compound
| Solvent | Concentration | Notes | Citation |
| DMSO | ≥ 2.5 mg/mL (6.95 mM) | Requires sonication and warming to 60°C. Use freshly opened DMSO. | [1][4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.25 mg/mL (0.69 mM) | Results in a clear solution for in vivo use. | [4] |
| 10% DMSO / 90% Corn Oil | ≥ 0.25 mg/mL (0.69 mM) | Results in a clear solution for in vivo use. | [4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 10 mg of this compound powder (Molecular Weight: 359.79 g/mol ).[4]
-
Add 2.7794 mL of high-quality, anhydrous DMSO to the powder.[4]
-
Vortex the solution thoroughly.
-
If necessary, place the solution in an ultrasonic bath and warm it to 60°C until the compound is fully dissolved, resulting in a clear solution.[1][4]
-
Once dissolved, aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage (up to 6 months).[1][4]
Visualizations
Caption: PDE11A Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
Technical Support Center: PDE11-IN-1 Enzymatic Assays
Welcome to the technical support center for PDE11-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in enzymatic assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you address variability in IC50 measurements and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound, also known as Pde11A4-IN-1 or compound 23b, is a potent and selective inhibitor of the phosphodiesterase 11A4 (PDE11A4) enzyme.[1] PDE11A4 is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers.[1][2] By inhibiting PDE11A4, this compound leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream signaling pathways.[1][2] Its primary use is as a research tool to investigate the physiological and pathological roles of the PDE11A4 enzyme, particularly in areas like age-related cognitive decline due to its high expression in the hippocampus.[1]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 of 12 nM for PDE11A4.[1][3] However, it is important to note that IC50 values can vary depending on the specific assay conditions.[4]
Q3: How should I store and handle this compound?
A3: For long-term stability, it is recommended to store this compound as a powder at -20°C. For short-term storage, 4°C is acceptable. When dissolved in a solvent such as DMSO, it is best to prepare aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1][4]
Q4: In which solvents is this compound soluble?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] The final concentration of DMSO in the assay should generally not exceed 1%.[1][5]
Q5: What are the downstream signaling pathways affected by PDE11A4 inhibition?
A5: Inhibition of PDE11A4 increases intracellular levels of cAMP and cGMP. This modulates key signaling pathways including the cGMP-PKG signaling pathway and the oxytocin (B344502) signaling pathway.[4] Additionally, PDE11A4 has been shown to regulate glutamatergic signaling and calcium/calmodulin-dependent kinase II (CamKII) signaling.[4][6]
Troubleshooting Guides
High Variability in IC50 Values for this compound
Issue: You are observing significant variability in the IC50 values of this compound across different experiments.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Purity and Stability | Verify the purity of your this compound stock using analytical methods like HPLC-MS. Prepare fresh working solutions for each experiment, as the compound can degrade with repeated freeze-thaw cycles. Store stock solutions in small aliquots at -80°C.[4] |
| Inconsistent Assay Conditions | Ensure that the concentrations of the PDE11A4 enzyme and the substrate (cAMP or cGMP) are consistent across all experiments. Maintain a stable temperature and pH throughout the assay. Use a consistent pre-incubation time for the inhibitor with the enzyme before adding the substrate.[4] |
| Substrate Concentration | The concentration of cAMP or cGMP can significantly influence the apparent potency of an inhibitor.[1][7] It is recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km) value for the enzyme to obtain an accurate IC50.[3] |
| Enzyme Activity | The activity of the recombinant PDE11A4 enzyme can vary between batches or due to storage conditions. Always include a positive control inhibitor with a known IC50 to validate the enzyme's activity in your assay.[1] |
| Solubility Issues | This compound may precipitate at higher concentrations. Visually inspect your solutions for any signs of precipitation. If solubility is a concern, consider using a different solvent or adjusting the concentration range.[1] |
| Assay Buffer Composition | Components in the assay buffer could interfere with the inhibitor or the enzyme. Ensure the buffer composition is optimal for PDE11A4 activity and inhibitor binding.[1] |
Lack of Expected Downstream Signaling Effects
Issue: You are not observing the expected changes in downstream signaling markers (e.g., pCREB levels) after treating cells with this compound.
| Possible Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a dose-response curve with a wide range of this compound concentrations to determine the optimal concentration for your specific cell line and experimental conditions. Also, optimize the incubation time.[1][4] |
| Cell Line Health and Passage Number | Use healthy cells within a consistent and low passage number range. High passage numbers can lead to phenotypic changes that affect experimental outcomes.[1] |
| Cell-Type Specific Signaling | The signaling pathways downstream of PDE11A4 can be cell-type specific. Confirm that your chosen cell line expresses the necessary downstream effector proteins.[4] |
| Reagent Variability | To minimize variability, use the same batch of critical reagents (e.g., serum, media, compounds) for a set of experiments.[1] |
Data Presentation
Table 1: Comparative IC50 Values of Various PDE11A4 Inhibitors
| Compound | PDE11A4 IC50 (nM) | Substrate Used | Notes |
| This compound (Compound 23b) | 12 | cAMP | A potent and selective PDE11A4 inhibitor.[1][3] |
| Tadalafil | - | - | A known PDE5 inhibitor that also potently inhibits PDE11A.[3][8] |
| Compound 11 | < 50 | cAMP | A nitrile intermediate with potent PDE11A4 inhibition.[3] |
| Compound 12 | < 50 | cAMP | A nitrile intermediate with potent PDE11A4 inhibition.[3] |
| Various 1,3,4-triazoles (10a-d) | < 50 | cAMP | Showed good PDE11A4 potency.[3] |
| Note: IC50 values can vary depending on the specific assay conditions.[4] |
Experimental Protocols
Biochemical Assay for PDE11A4 IC50 Determination (Fluorescence Polarization-Based)
This protocol outlines a general method for determining the potency of an inhibitor against purified human PDE11A4 enzyme using a fluorescence polarization (FP) assay.[1][5][9]
Materials:
-
This compound (or other test compounds)[9]
-
Assay Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl2, pH 7.5)[1]
-
384-well black microplate[1]
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. Subsequently, dilute the inhibitor in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.[1]
-
Add Reagents to Plate:
-
Add assay buffer to all wells.
-
Add the diluted this compound to the test wells.
-
Add a known PDE11A4 inhibitor as a positive control.
-
Add DMSO vehicle to the negative control (100% activity) and no-enzyme control (0% activity) wells.[1]
-
-
Add Enzyme: Add the diluted PDE11A4 enzyme to all wells except the no-enzyme control wells. The final enzyme concentration should be within the linear range of the assay.[1][3]
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Initiate Reaction: Add the fluorescently labeled substrate (e.g., FAM-cAMP) to all wells to start the enzymatic reaction. The final substrate concentration should ideally be at or below the Km value.[3]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.[1]
-
Detection: Add the Binding Agent to all wells to stop the reaction and generate the FP signal. Incubate for 30 minutes at room temperature.[9]
-
Read Plate: Read the fluorescence polarization on a plate reader.
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Mandatory Visualizations
Caption: PDE11A4 signaling pathway and the mechanism of its inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Pde11-IN-1 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the PDE11A inhibitor, Pde11-IN-1. The information is tailored for scientists in academic and industry settings, focusing on overcoming challenges related to cell line variability and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Phosphodiesterase 11A (PDE11A). PDE11A is a dual-specificity phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways.[1][2] By inhibiting PDE11A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell.[1][3] This enhances downstream signaling cascades, such as those mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG).[1][3]
Q2: In which cell lines can I expect to see an effect with this compound?
The effect of this compound is dependent on the expression of PDE11A in the chosen cell line. PDE11A, particularly the PDE11A4 isoform, is notably expressed in the hippocampus.[4][5] Therefore, hippocampal cell lines like HT22 are commonly used.[6][7] Additionally, PDE11A expression has been reported in various cancer cell lines, including glioblastoma lines such as U87-MG, U251-MG, and U343-MG, where it is often overexpressed compared to non-malignant cell lines.[8] Expression has also been noted in prostate cancer cell lines (e.g., PC3M) and human embryonic kidney (HEK293) cells upon transfection.[9][10] It is crucial to verify PDE11A expression in your specific cell line of interest before initiating experiments.
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is highly dependent on the specific cell line and the experimental endpoint.[11] A good starting point for determining the optimal concentration is to perform a dose-response curve. Based on the reported IC50 of a similar compound, Pde11A4-IN-1, which is 12 nM, a concentration range from 1 nM to 1 µM is a reasonable starting point for dose-response experiments.[12] For routine experiments aiming for significant inhibition, concentrations 10 to 100 times the IC50 may be used, but this should be empirically determined.[11]
Q4: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[12][13] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.[12][14] To aid dissolution, gentle warming (up to 60°C) and sonication can be used.[13][14] The stock solution should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[6][15] For in vivo experiments, specific formulations with PEG300, Tween-80, and saline, or corn oil may be required.[13]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results (e.g., IC50 values)
High variability in results is a common issue in cell-based assays.[6][16]
-
Possible Cause 1: Cell Line Variability.
-
Troubleshooting:
-
Confirm PDE11A Expression: Verify the expression of PDE11A in your cell line at the mRNA and protein level (e.g., via qRT-PCR or Western blot).
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure cells are seeded at a consistent density and are at a similar confluency at the time of the experiment.[6][11]
-
Use a Consistent Cell Line: If possible, use a well-characterized cell line, such as HT22 hippocampal cells, for all related experiments to ensure consistency.[6]
-
-
-
Possible Cause 2: Purity and Stability of this compound.
-
Troubleshooting:
-
Verify Purity: If possible, verify the purity of your this compound stock.
-
Fresh Preparations: Prepare fresh working solutions for each experiment from a frozen stock aliquot.[6][15] Repeated freeze-thaw cycles can lead to compound degradation.[6]
-
Solubility Issues: this compound may precipitate in aqueous media at high concentrations.[11][15] Visually inspect your working solutions for any precipitate. Keep the final DMSO concentration in your cell culture medium low (typically below 0.5%) to avoid solubility issues and solvent-induced artifacts.[15]
-
-
-
Possible Cause 3: Inconsistent Assay Conditions.
-
Troubleshooting:
-
Consistent Reagents: Use the same batches of media, serum, and other reagents for a set of experiments.[11]
-
Precise Incubation Times: Ensure precise and consistent incubation times for inhibitor treatment and subsequent steps.[11]
-
Avoid Edge Effects: Be mindful of "edge effects" in multi-well plates. It is good practice to not use the outer wells for critical samples or to ensure proper humidification in the incubator.[11]
-
-
Issue 2: Lack of Expected Downstream Signaling Effects
-
Possible Cause 1: Insufficient Inhibitor Concentration or Incubation Time.
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.[6]
-
Optimize Incubation Time: Some downstream effects may require longer exposure to the inhibitor. Perform a time-course experiment to identify the optimal incubation period.[6]
-
-
-
Possible Cause 2: Cell-Type Specific Signaling Pathways.
-
Possible Cause 3: Low Endogenous cAMP/cGMP Levels.
-
Troubleshooting:
-
Stimulate Cyclic Nucleotide Production: In some cell types, basal levels of cAMP and cGMP may be too low to observe a significant effect of PDE11A inhibition. Consider stimulating the cells with an appropriate agent (e.g., forskolin (B1673556) to increase cAMP or a nitric oxide donor like SNP to increase cGMP) before or during inhibitor treatment.[1][11]
-
-
Data Presentation
Table 1: Comparative IC50 Values of Various PDE11A Inhibitors Note: IC50 values are highly dependent on the specific assay conditions, including enzyme and substrate concentrations. The data below is for illustrative purposes. IC50 values for this compound should be determined empirically in your experimental system.
| Inhibitor | Target | IC50 (cAMP) | IC50 (cGMP) | Cell Line/Assay System | Reference |
| Tadalafil | PDE11A4 | ~20-40 nM | ~0.05 µM | Recombinant Human Enzyme | [1][7] |
| BC11-28 | PDE11A4 | 0.11 µM | N/A | Yeast-based assay | [4] |
| BC11-38 | PDE11A4 | 0.33 µM | Inhibits cGMP hydrolysis | Yeast-based & H295R cell-based assays | [4] |
| Pde11A4-IN-1 | PDE11A4 | 12 nM | N/A | Not Specified | [12] |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay for this compound
-
Cell Seeding: Plate cells at an optimized density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[11]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).[6]
-
Inhibitor Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.[14]
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours), which should be optimized for the specific downstream endpoint being measured.[14]
-
Stimulation (Optional): If necessary, add a stimulator (e.g., forskolin for cAMP, SNP for cGMP) to the wells to induce cyclic nucleotide production and incubate for the recommended time (e.g., 10-30 minutes).[11]
-
Cell Lysis: Aspirate the medium and wash the cells gently with ice-cold PBS. Lyse the cells using a suitable lysis buffer compatible with your downstream assay (e.g., RIPA buffer for Western blotting, or the lysis buffer from a cAMP/cGMP assay kit).[11][14]
-
Downstream Analysis: Proceed with your intended analysis, such as a cAMP/cGMP immunoassay or Western blotting for phosphorylated downstream targets.[14]
Protocol 2: Western Blotting for Downstream Signaling (pCREB)
-
Sample Preparation: Following the general in vitro cell-based assay protocol, collect the cell lysates.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal protein loading.[14]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-pCREB) and a primary antibody for the total form of the protein (e.g., anti-CREB) or a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein or the loading control.
Visualizations
Caption: PDE11A signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vitro this compound studies.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 4. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Phosphodiesterase 11 A (PDE11A), a potential biomarker for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Pde11-IN-1 brain penetrance and bioavailability optimization
Welcome to the technical support center for PDE11-IN-1, a selective inhibitor of phosphodiesterase 11A4 (PDE11A4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on optimizing its brain penetrance and bioavailability for central nervous system (CNS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 23b in scientific literature, is a potent and selective small molecule inhibitor of the PDE11A4 enzyme.[1][2] PDE11A4 is a dual-specificity phosphodiesterase that hydrolyzes two key intracellular second messengers: cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] By inhibiting PDE11A4, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within cells. This enhances downstream signaling pathways regulated by these molecules. Given that PDE11A4 is highly expressed in the hippocampus, a brain region crucial for memory, this inhibitor is a valuable tool for studying neurological and psychiatric disorders.[1][2][4]
Q2: What is the reported potency and selectivity of this compound?
A2: this compound (compound 23b) is a highly potent inhibitor of human PDE11A4 with a reported IC50 of 12 nM.[2] It has demonstrated high selectivity for PDE11A4 over other phosphodiesterase families, including PDE1, 2, 7, 8, and 9.[1] In cell-based assays, it was found to be approximately 10-fold more potent than tadalafil, another known PDE11A inhibitor.[1][2]
Q3: What is known about the brain penetrance and bioavailability of this compound?
A3: Direct in vivo pharmacokinetic data for this compound (compound 23b) is not extensively published. However, studies on closely related, optimized analogs provide valuable insights. For instance, compound 4g, a structurally similar PDE11A4 inhibitor, has been shown to be brain penetrant with a brain-to-plasma ratio of 1.5:1 and has moderate oral bioavailability of 36% in mice.[5][6][7] While these values are promising for the compound series, it is crucial to experimentally determine these parameters specifically for this compound in your model system.
Q4: What are the key challenges when working with PDE11A4 inhibitors in vivo?
A4: A primary challenge is achieving sufficient brain exposure to elicit a pharmacological response. This is dependent on the compound's ability to cross the blood-brain barrier (BBB) and its metabolic stability. While some analogs show good brain penetration, others may be subject to efflux by transporters at the BBB or rapid metabolism, limiting their CNS exposure.[5] Therefore, careful pharmacokinetic and pharmacodynamic (PK/PD) studies are essential.
Data Presentation: In Vitro ADME & In Vivo Pharmacokinetic Properties
The following tables summarize key in vitro absorption, distribution, metabolism, and excretion (ADME) data for this compound (compound 23b) and in vivo pharmacokinetic data for a closely related, brain-penetrant analog (compound 4g).
Table 1: In Vitro ADME Properties of this compound (Compound 23b) [2]
| Parameter | Value | Species | Assay | Significance |
| Aqueous Solubility | 42 µM | - | Phosphate Buffered Saline (pH 7.4) | Indicates moderate solubility, which can impact absorption. |
| Microsomal Half-life (t½) | 3.6 min | Mouse | Liver Microsomes | Suggests rapid metabolism in mouse liver. |
| Microsomal Half-life (t½) | 4.3 min | Human | Liver Microsomes | Suggests rapid metabolism in human liver. |
| CYP Inhibition (IC50) | 5.8 µM | Human | CYP3A4 | Low potential for drug-drug interactions via this isoform. |
| CYP Inhibition (IC50) | >10 µM | Human | CYP2D6 | Very low potential for drug-drug interactions via this isoform. |
| CYP Inhibition (IC50) | 5.6 µM | Human | CYP2C9 | Low potential for drug-drug interactions via this isoform. |
Table 2: In Vivo Pharmacokinetic Properties of a Brain-Penetrant PDE11A4 Inhibitor Analog (Compound 4g) [5][6][7]
| Parameter | Value | Species | Dosing Route | Significance |
| Oral Bioavailability (%F) | 36% | Mouse | Oral (10 mg/kg) | Demonstrates moderate absorption and first-pass metabolism. |
| Brain-to-Plasma Ratio (Kp) | 1.5 | Mouse | Oral (10 mg/kg) | Indicates good penetration across the blood-brain barrier. |
| Brain Tissue Binding | >99.9% | Mouse | - | High tissue binding suggests low unbound drug concentration in the brain. |
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Low or No Apparent Efficacy in In Vivo CNS Models
-
Possible Cause: Insufficient brain exposure of this compound.
-
Troubleshooting Steps:
-
Verify Brain Penetrance: Conduct a pharmacokinetic study to determine the brain-to-plasma ratio (Kp) of this compound in your animal model. A low Kp value (<0.1) indicates poor BBB penetration.
-
Assess Metabolic Stability: The rapid in vitro metabolism of this compound suggests it may be cleared quickly in vivo. Measure the plasma half-life of the compound. A short half-life may prevent the attainment of therapeutic concentrations in the brain.
-
Consider Alternative Dosing Strategies: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism. Increasing the dose or dosing frequency may also help maintain therapeutic concentrations.
-
Formulation Optimization: For oral dosing, consider formulation strategies to enhance solubility and absorption, such as using co-solvents or creating a suspension.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause: Inconsistent dosing or sample handling.
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate and consistent administration of this compound. For oral gavage, verify the correct placement of the gavage needle.
-
Consistent Sample Collection: Collect blood and brain samples at consistent time points across all animals. Process and store samples uniformly to prevent compound degradation.
-
Analytical Method Validation: Ensure your bioanalytical method (e.g., LC-MS/MS) is validated for accuracy, precision, and linearity in both plasma and brain homogenate.
-
Experimental Protocols
Protocol 1: In Situ Brain Perfusion for Assessing BBB Permeability
This protocol allows for the direct measurement of the rate of transport of this compound across the blood-brain barrier, independent of peripheral metabolism.
Materials:
-
Anesthetized rat (e.g., Sprague-Dawley)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
This compound dissolved in perfusion buffer
-
Peristaltic pump
-
Surgical instruments
-
Brain tissue homogenizer
-
LC-MS/MS system
Procedure:
-
Anesthetize the rat and expose the common carotid artery.
-
Insert a cannula into the artery and begin perfusion with the buffer at a constant flow rate to wash out the blood.
-
Switch to the perfusion buffer containing a known concentration of this compound and perfuse for a short, defined period (e.g., 1-5 minutes).
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Homogenize the brain tissue and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Calculate the brain uptake clearance (Cl_in) to determine the permeability-surface area (PS) product.
Protocol 2: Cassette Dosing for Rapid Pharmacokinetic Screening
This method allows for the simultaneous evaluation of the pharmacokinetic properties of multiple compounds, which can be useful for comparing this compound with its analogs.
Materials:
-
Test animals (e.g., mice or rats)
-
A "cassette" of compounds including this compound and its analogs, dissolved in a suitable vehicle
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies
-
LC-MS/MS system capable of multiplexing
Procedure:
-
Administer the cassette of compounds to a group of animals via the desired route (e.g., oral or intravenous).
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method that can differentiate and quantify each compound in the cassette.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for each compound.
Visualizations
Caption: Simplified PDE11A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the brain penetrance of this compound.
Caption: Troubleshooting decision tree for low in vivo efficacy of this compound.
References
- 1. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Adjusting Pde11-IN-1 incubation time for maximal inhibition
Welcome to the technical support center for PDE11-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal inhibition of Phosphodiesterase 11A (PDE11A). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximal inhibition?
A1: The ideal incubation time for this compound is not a single fixed value but depends on several factors, including the experimental system (e.g., purified enzyme assay vs. cell-based assay), the concentration of the inhibitor, and the specific cell type being used. For enzymatic assays, a pre-incubation of the enzyme with this compound for 10-15 minutes before adding the substrate is a common starting point. However, to ensure maximal inhibition, it is crucial to perform a time-course experiment. This involves incubating the enzyme with the inhibitor for various durations (e.g., 15, 30, 60, and 120 minutes) to determine the point at which the inhibitory effect plateaus.
Q2: Why is a pre-incubation step recommended when using this compound in enzymatic assays?
A2: A pre-incubation step allows the inhibitor to bind to the PDE11A enzyme and reach equilibrium before the enzymatic reaction is initiated by the addition of the substrate (cAMP or cGMP). This is particularly important for inhibitors that may have slower binding kinetics. Without pre-incubation, the measured inhibition might be underestimated, as the inhibitor may not have had sufficient time to bind to the enzyme before the substrate is hydrolyzed.
Q3: How does the optimal incubation time differ in cell-based assays compared to enzymatic assays?
A3: In cell-based assays, the optimal incubation time is generally longer and more variable than in enzymatic assays. This is because the inhibitor must first cross the cell membrane to reach its intracellular target, PDE11A. Factors influencing this include the inhibitor's cell permeability and the potential for cellular metabolism of the compound. Therefore, a time-course experiment is highly recommended for each new cell line and inhibitor concentration to determine the optimal incubation period for observing the desired downstream effects, such as changes in cyclic nucleotide levels.
Q4: Can the concentration of this compound affect the required incubation time?
A4: Yes, the concentration of the inhibitor can influence the time required to reach maximal inhibition. At higher inhibitor concentrations, the binding equilibrium is typically reached faster. Conversely, at concentrations near the IC50 value, a longer incubation time may be necessary to achieve maximal binding and inhibition.
Troubleshooting Guide
| Issue | Potential Cause Related to Incubation Time | Suggested Solution |
| Inconsistent IC50 values for this compound | Insufficient or variable pre-incubation time in enzymatic assays. | Standardize the pre-incubation time across all experiments. Perform a time-course experiment to ensure the chosen pre-incubation time is sufficient to reach equilibrium. |
| Inconsistent incubation time in cell-based assays. | For endpoint assays, ensure the incubation time is precisely controlled for all samples. For kinetic assays, ensure measurements are taken at consistent time intervals. | |
| Lower than expected inhibition | Incubation time is too short for the inhibitor to exert its maximal effect. | Increase the pre-incubation time in enzymatic assays or the total incubation time in cell-based assays. A time-course experiment is recommended to determine the optimal duration. |
| High variability in cell-based assay results | The chosen incubation time falls on a steep part of the time-response curve. | Optimize the incubation time to a point where the response has plateaued, ensuring small variations in timing have minimal impact on the results. |
| Low signal-to-noise ratio | Insufficient incubation time in cell-based assays may not allow for a detectable change in downstream signaling molecules (e.g., cAMP/cGMP). | Increase the incubation time with this compound. A time-course experiment (e.g., 30, 60, 120, 240 minutes) is advisable to identify the optimal signal window. |
Quantitative Data
Table 1: Comparative IC50 Values of Various PDE11A Inhibitors
| Inhibitor | PDE11A4 IC50 (nM) | Substrate Used | Notes |
| This compound (Pde11A4-IN-1 / SMQ-2-057) | 12 | cAMP | A potent and selective PDE11A4 inhibitor.[1] |
| Tadalafil | 25 | - | A known PDE5 inhibitor that also inhibits PDE11A.[1] |
| BC11-38 | 280 | - | A selective PDE11 inhibitor.[1][2] |
| Difluoromethyl analogue (23b) | 12 | cAMP | Showed approximately 4- to 5-fold more potency compared to methyl analogues.[3] |
| SMQ-3-020 | 15 | - | A potent PDE11A4 inhibitor.[1] |
| SMQ-3-030 | 34 | - | A potent PDE11A4 inhibitor.[1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol for Determining Optimal Incubation Time in a Cell-Based Assay
This protocol outlines a general method for determining the optimal incubation time of this compound to measure its effect on intracellular cyclic nucleotide levels.
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Preparation of this compound: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Time-Course Incubation:
-
Replace the cell culture medium with the medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
-
Stimulation (Optional): If studying the effect on stimulated cyclic nucleotide production, add a stimulating agent (e.g., forskolin (B1673556) for cAMP or an NO donor for cGMP) at a fixed time before the end of each incubation period.
-
Cell Lysis: At the end of each time point, wash the cells with PBS and then lyse them using the appropriate lysis buffer provided with your cyclic nucleotide assay kit.
-
Cyclic Nucleotide Measurement: Measure the intracellular cAMP or cGMP concentration in the cell lysates using a commercially available assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the measured cyclic nucleotide concentration against the incubation time for both the inhibitor-treated and vehicle-treated cells. The optimal incubation time is typically the point at which the difference in cyclic nucleotide levels between the treated and control groups is maximal and has reached a plateau.
Visualizations
Signaling Pathway
Caption: PDE11A signaling pathway and the mechanism of its inhibition.
Experimental Workflow
Caption: A logical workflow for troubleshooting suboptimal this compound inhibition.
References
Validation & Comparative
A Comparative Guide to PDE11A Inhibition: Pde11-IN-1 vs. Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the inhibitory profiles of a representative selective PDE11A inhibitor, PDE11A4-IN-1, and the well-established PDE5 inhibitor, Tadalafil (B1681874), which also exhibits significant activity against phosphodiesterase 11A (PDE11A). The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies of PDE11A function and for drug development programs targeting this enzyme.
Introduction to PDE11A
Phosphodiesterase 11A (PDE11A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2] PDE11A has four splice variants (PDE11A1-4) with distinct tissue expression patterns. Notably, PDE11A4 is the primary isoform found in the human brain, with concentrated expression in the hippocampus, a region vital for memory and learning.[3] Due to its role in regulating cyclic nucleotide signaling, PDE11A has been implicated in a variety of physiological and pathological processes, including those related to neuropsychiatric disorders, cancer, and cardiovascular function.[1][4]
Overview of Inhibitors
PDE11A4-IN-1 (Compound 23b): A potent and highly selective inhibitor of PDE11A4.[5][6] It serves as a valuable research tool for elucidating the specific roles of PDE11A4.
Tadalafil: A widely used therapeutic agent for erectile dysfunction that primarily targets PDE5. However, it is known to cross-react with PDE11A, and some of its side effects, such as myalgia, are attributed to this off-target inhibition.[7][8]
Quantitative Comparison of Inhibitory Potency and Selectivity
The following tables summarize the in vitro inhibitory activity of PDE11A4-IN-1 and Tadalafil against PDE11A4 and other PDE families. This data is crucial for understanding the potency and selectivity of each compound.
Table 1: Inhibitory Potency against PDE11A4
| Compound | PDE11A4 IC50 (nM) | Substrate Used |
| PDE11A4-IN-1 (compound 23b) | 12 | cAMP |
| Tadalafil | ~50 - 73 | cGMP |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Selectivity Profile of PDE11A4-IN-1 (compound 23b) and Tadalafil against other PDE Families
| PDE Family | PDE11A4-IN-1 (% Inhibition at 500 nM) | Tadalafil (Selectivity Ratio PDE5/PDEx) |
| PDE1 | 3 (PDE1A1, 1µM), 31 (PDE1A1, 10µM) | >10,000 |
| PDE2 | 12 (PDE2A1, 1µM), 26 (PDE2A1, 10µM) | >10,000 |
| PDE3 | 2 | >10,000 |
| PDE4 | 8 | >10,000 |
| PDE5 | 20 | 1 |
| PDE6 | 7 | 700 |
| PDE7 | 2 (PDE7B, 1µM), 51 (PDE7B, 10µM) | >10,000 |
| PDE8 | 1 (PDE8A1, 1µM), 11 (PDE8A1, 10µM) | >9,000 |
| PDE9 | 1 (PDE9A2, 1µM), 2 (PDE9A2, 10µM) | >9,000 |
| PDE10 | 8 | >9,000 |
| PDE11 | - | 40 (for PDE11A4) |
Data for PDE11A4-IN-1 is presented as percent inhibition at the specified concentrations.[5] Tadalafil data is presented as the fold-selectivity for PDE5 over other PDE isoforms.[3][9]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular context and experimental design, the following diagrams illustrate the PDE11A signaling pathway and a general workflow for an in vitro inhibition assay.
Caption: PDE11A signaling pathway and points of inhibition.
Caption: General workflow for an in vitro PDE11A inhibition assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for determining PDE11A inhibition.
Fluorescence Polarization (FP) Based PDE Assay
This is a common non-radioactive method for measuring PDE activity.
-
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP). When the small, rapidly rotating labeled substrate is hydrolyzed by PDE to a linearized monophosphate, it can be captured by a larger binding agent, leading to a decrease in its rotational speed and an increase in fluorescence polarization. Inhibition of PDE results in less hydrolyzed substrate and thus a lower FP signal.
-
Materials:
-
Purified recombinant human PDE11A4 enzyme.
-
Fluorescently labeled substrate (e.g., FAM-cAMP).
-
Assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl2, pH 7.5).
-
Test inhibitors (PDE11A4-IN-1, Tadalafil) serially diluted in DMSO and then in assay buffer.
-
Binding agent (e.g., IMAP beads).
-
384-well black microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Inhibitor Plating: Add diluted test compounds to the wells of the microplate. Include controls for 100% activity (enzyme, no inhibitor) and 0% activity (no enzyme).
-
Enzyme Addition: Add diluted PDE11A4 enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature.
-
Reaction Termination and Detection: Add the binding agent to stop the reaction and bind the hydrolyzed substrate.
-
Measurement: Read the fluorescence polarization on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
-
Radiometric PDE Assay
This is a highly sensitive, traditional method for measuring PDE activity.
-
Principle: This assay uses a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP or [³H]-cGMP) as the substrate. The PDE-mediated hydrolysis of the radiolabeled substrate to the corresponding 5'-monophosphate is followed by the conversion of the 5'-monophosphate to a nucleoside by a phosphatase (e.g., snake venom 5'-nucleotidase). The charged, unhydrolyzed substrate is then separated from the uncharged nucleoside product using ion-exchange chromatography, and the radioactivity of the product is quantified by scintillation counting.
-
Materials:
-
Purified recombinant human PDE11A4 enzyme.
-
Radiolabeled substrate (e.g., [³H]-cAMP).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2).
-
Test inhibitors.
-
Snake venom 5'-nucleotidase.
-
Ion-exchange resin (e.g., DEAE-Sephadex).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, test inhibitor, and PDE11A4 enzyme.
-
Reaction Initiation: Add the radiolabeled substrate to start the reaction.
-
Incubation: Incubate at 30°C for a defined period.
-
Reaction Termination: Stop the reaction by boiling.
-
Second Enzymatic Step: Add snake venom 5'-nucleotidase and incubate to convert the 5'-monophosphate to the nucleoside.
-
Separation: Apply the reaction mixture to an ion-exchange column to separate the uncharged nucleoside from the charged substrate.
-
Quantification: Collect the eluate containing the nucleoside, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Calculate enzyme activity based on the amount of product formed and determine the IC50 values for the inhibitors.
-
Conclusion
The choice between a selective PDE11A inhibitor like PDE11A4-IN-1 and a less selective compound like Tadalafil depends on the specific research question.
-
PDE11A4-IN-1 is the superior tool for studies aiming to specifically probe the function of PDE11A4 without the confounding effects of inhibiting other PDEs, particularly PDE5. Its high potency and selectivity make it ideal for target validation and for dissecting the physiological roles of PDE11A4 in various cellular and in vivo models.
-
Tadalafil , while a potent PDE11A inhibitor, lacks the selectivity of newer research compounds. Its significant inhibition of PDE5 makes it unsuitable for experiments where the effects of PDE11A inhibition need to be isolated. However, understanding its dual inhibitory profile is critical for interpreting the results of studies where Tadalafil is used and for understanding its clinical side-effect profile.
This guide provides the necessary data and methodological context to assist researchers in making informed decisions for their investigations into the biology of PDE11A.
References
- 1. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardevices.com [moleculardevices.com]
- 3. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 7. NamTraMy | Web 360 by CDIT [dulichvungsam.quangnam.gov.vn]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
Pde11-IN-1: A Comparative Analysis of its Selectivity Profile Against Other Phosphodiesterases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the selectivity profile of Pde11-IN-1, a potent inhibitor of Phosphodiesterase 11 (PDE11), against other PDE family members. The data presented herein is crucial for the accurate interpretation of experimental results and for advancing therapeutic strategies targeting the PDE11 enzyme.
Phosphodiesterase 11 (PDE11), a dual-specificity phosphodiesterase, hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key intracellular second messengers.[1] By inhibiting PDE11A4, this compound leads to the accumulation of intracellular cAMP and cGMP, which in turn modulates downstream signaling pathways.[1] Given the structural similarities across the catalytic domains of the PDE superfamily, a thorough assessment of an inhibitor's selectivity is essential to minimize off-target effects and to delineate the specific roles of PDE11 in physiological and pathological processes.
Quantitative Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound (also referred to as Pde11A4-IN-1 or compound 23b) against a panel of human phosphodiesterase enzymes. The data is presented as the percentage of inhibition at two different concentrations of the inhibitor, providing a clear comparative view of its selectivity.
| PDE Isoform | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| PDE1A1 | 3 | 31 |
| PDE2A1 | 12 | 26 |
| PDE3 | 2 | 8 |
| PDE4D2 | 20 | Not Reported |
| PDE5A | 7 | 8 |
| PDE6C | Not Reported | Not Reported |
| PDE7B | 2 | 51 |
| PDE8A1 | 1 | 11 |
| PDE9A2 | 1 | 2 |
| PDE10A | Not Reported | Not Reported |
Data sourced from a 2023 publication by ACS Publications.[2]
As the data indicates, this compound demonstrates marked selectivity for PDE11 (its primary target, for which it has a reported IC50 of 12 nM), with minimal to low inhibition of other PDE families at a concentration of 1 µM.[1][2] At a higher concentration of 10 µM, some off-target inhibition is observed, particularly against PDE1A1, PDE2A1, and notably PDE7B.
PDE11 Signaling Pathway and the Action of this compound
The diagram below illustrates the canonical signaling pathway involving PDE11. G-protein coupled receptors (GPCRs), upon activation by extracellular signals, stimulate adenylyl cyclase (AC) and guanylyl cyclase (GC) to produce cAMP and cGMP, respectively. These second messengers then activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). PDE11 acts as a crucial negative regulator in this pathway by hydrolyzing cAMP and cGMP to their inactive forms, AMP and GMP. This compound selectively blocks this hydrolysis, leading to sustained activation of the downstream signaling cascades.
Experimental Protocols
The selectivity data for this compound was generated using in vitro enzymatic assays. A typical protocol for such an assay is outlined below.
In Vitro PDE Enzymatic Assay (Fluorescence Polarization-Based)
This protocol provides a general framework for determining the inhibitory activity of a compound against a specific PDE enzyme.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1A1, PDE2A1, etc.)
-
This compound or other test compounds
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl2, pH 7.5)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Subsequently, dilute the inhibitor in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is kept low (e.g., ≤1%) to avoid solvent effects.
-
Reagent Addition:
-
Add the assay buffer to all wells of the 384-well plate.
-
Add the diluted this compound to the designated test wells.
-
Include a known PDE inhibitor as a positive control.
-
Add the DMSO vehicle to the negative control (100% enzyme activity) and no-enzyme control wells.
-
-
Enzyme Addition: Add the diluted recombinant PDE enzyme to all wells, except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorescently labeled cAMP or cGMP substrate to all wells to start the enzymatic reaction. The substrate concentration should ideally be at or below the Michaelis constant (Km) for each respective enzyme.[3]
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. For determination of IC50 values, the percent inhibition data is plotted against the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve.
This comprehensive guide provides a detailed overview of the selectivity profile of this compound, alongside the relevant signaling context and experimental methodologies. This information is intended to support researchers in designing and interpreting experiments aimed at elucidating the biological functions of PDE11 and in the development of novel therapeutics.
References
Comparative Analysis of PDE11A Inhibitors: Pde11-IN-1 vs. BC11-38
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key PDE11A Inhibitors
This guide provides a comprehensive comparative analysis of two prominent phosphodiesterase 11A (PDE11A) inhibitors: Pde11-IN-1 and BC11-38. Phosphodiesterase 11A, a dual-specificity phosphodiesterase, hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), playing a crucial role in regulating intracellular signaling.[1][2] Its inhibition is a promising therapeutic strategy for a range of disorders, including neurological and endocrine conditions.[3] This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Performance Analysis
The following tables summarize the key biochemical and cellular activity data for this compound and BC11-38 based on available literature.
Table 1: Biochemical Potency against PDE11A
| Compound | Target Isoform | IC50 | Substrate Used | Notes |
| This compound (also known as compound 23b) | PDE11A4 | 12 nM | cAMP | Potent and selective inhibitor.[4][5] |
| BC11-38 | PDE11 | 0.28 µM (280 nM) | Not Specified | Potent and selective inhibitor.[6][7][8] |
Table 2: Selectivity Profile
| Compound | Off-Target | IC50 | Fold Selectivity (approx.) |
| This compound | PDE1, PDE2, PDE7, PDE8, PDE9 | High (not specified) | Highly selective |
| BC11-38 | PDE1-10 | > 100 µM | > 357-fold |
Table 3: Cellular Activity
| Compound | Cell Line | Effect |
| This compound | Not specified | Leads to accumulation of intracellular cAMP and cGMP.[4] |
| BC11-38 | H295R human adenocarcinoma cells | Significantly elevates cAMP levels and cortisol production.[6][7][8] |
Mechanism of Action and Signaling Pathway
Both this compound and BC11-38 are small molecule inhibitors that target the catalytic site of the PDE11A enzyme. By blocking the hydrolysis of cAMP and cGMP, these inhibitors lead to an accumulation of these second messengers within the cell. This, in turn, enhances the downstream signaling pathways mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG), which are activated by cAMP and cGMP, respectively.[9]
Caption: PDE11A signaling pathway and the mechanism of its inhibition.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.
In Vitro PDE11A4 Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified human PDE11A4 enzyme. Commercial kits are often available and their specific instructions should be followed.
Materials:
-
Purified recombinant human PDE11A4 enzyme
-
Test compounds (this compound, BC11-38) and a known PDE11A4 inhibitor (positive control)
-
Assay buffer (e.g., Tris-HCl based buffer at appropriate pH with MgCl2)
-
Substrate: cAMP or cGMP
-
Detection reagents (e.g., fluorescence polarization-based or luminescence-based)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Enzyme Preparation: Dilute the purified PDE11A4 enzyme to the desired concentration in cold assay buffer. The final concentration should be in the linear range of the assay.
-
Assay Reaction: a. In a microplate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). b. Add the diluted PDE11A4 enzyme to all wells except the negative control wells. c. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the substrate (cAMP or cGMP) to all wells. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km). e. Incubate the reaction for a defined period, ensuring the reaction remains in the linear phase.
-
Detection: a. Stop the reaction according to the assay kit's instructions. b. Add the detection reagents.
-
Data Analysis: a. Measure the signal using a microplate reader. b. Subtract the background signal (negative control) from all other readings. c. Calculate the percent inhibition for each concentration of the test compound relative to the positive control (100% activity). d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cellular cAMP/cGMP Measurement Assay
This protocol describes how to assess the ability of an inhibitor to increase intracellular cAMP or cGMP levels in a cellular context.
Materials:
-
A suitable cell line expressing PDE11A (e.g., HT22, H295R)[9]
-
Cell culture medium and supplements
-
Test compounds (this compound, BC11-38)
-
Stimulating agent (e.g., forskolin (B1673556) to activate adenylyl cyclase or an NO donor to activate guanylate cyclase)
-
Cell lysis buffer
-
cAMP or cGMP immunoassay kit (e.g., ELISA, HTRF)
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or vehicle control for a predetermined time.
-
Stimulation (Optional but Recommended): Add a stimulating agent to induce the production of cAMP or cGMP.
-
Cell Lysis: Lyse the cells using the appropriate lysis buffer.
-
cAMP/cGMP Measurement: Measure the intracellular concentrations of cAMP or cGMP in the cell lysates using a commercial immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Quantify the increase in cyclic nucleotide levels in response to the inhibitor treatment compared to the vehicle control.
Caption: General experimental workflow for evaluating PDE11A inhibitors.
Conclusion
Both this compound and BC11-38 are potent and selective inhibitors of PDE11A. This compound (compound 23b) exhibits a significantly lower IC50 value in the nanomolar range, suggesting higher potency compared to BC11-38, which has an IC50 in the sub-micromolar range. Both compounds demonstrate high selectivity against other PDE families, which is a critical attribute for a tool compound to minimize off-target effects. The choice between these two inhibitors may depend on the specific experimental context, including the required potency, the cellular system being investigated, and the desired downstream readouts. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other novel PDE11A inhibitors.
References
- 1. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. BC11-38 | PDE11 inhibitor | Probechem Biochemicals [probechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating Pde11-IN-1 Target Engagement in Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pde11-IN-1's performance in validating target engagement, particularly through the use of knockout mice, against other alternative phosphodiesterase 11A (PDE11A) inhibitors. The experimental data and detailed methodologies presented herein are intended to support informed decision-making in drug discovery and development.
Comparative Performance of PDE11A Inhibitors
This compound is a potent and selective inhibitor of phosphodiesterase 11A (PDE11A), a dual-specificity enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP)[1]. Its isoform, PDE11A4, is of particular interest as a therapeutic target for a variety of disorders due to its restricted expression in the brain, primarily within the hippocampal formation[2]. The validation of on-target activity is a critical step in the development of any novel inhibitor. The use of knockout (KO) mice, which lack the target protein, is a gold-standard method for confirming that the observed effects of a compound are indeed due to its interaction with the intended target.
The following table summarizes the biochemical potency and selectivity of this compound and its alternatives against various phosphodiesterase families. Lower IC50 values indicate higher potency.
| Compound | PDE11A4 IC50 (nM) | PDE1 IC50 (µM) | PDE2 IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (nM) | PDE6 IC50 (µM) | PDE7 IC50 (µM) | PDE8 IC50 (µM) | PDE9 IC50 (µM) | PDE10 IC50 (µM) |
| This compound (SMQ-03-20) | 15[1] | >10 | >10 | >10 | >10 | >500 | >10 | >10 | >10 | >10 | >10 |
| Tadalafil | 25[1], 73[3] | 9.2 | >280 | >280 | >280 | 1.2[4] | 0.15 | >280 | >280 | >280 | >280 |
| BC11-38 | 280[1] | >100 | >100 | >100 | >100 | >100,000 | >100 | >100 | >100 | >100 | >100 |
Note: IC50 values can vary between different studies and assay conditions. The data presented is a compilation from multiple sources for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vivo Target Engagement Validation in PDE11A Knockout Mice
Objective: To confirm that this compound inhibits PDE11A in the target tissue (e.g., hypothalamus or hippocampus) in a living animal model and that this effect is absent in mice lacking PDE11A.
Animal Models:
-
Wild-type (WT) mice
-
PDE11A knockout (KO) mice[1]
Procedure:
-
Compound Administration: Administer this compound (e.g., 30 mg/kg, oral gavage) or vehicle to both WT and PDE11A KO mice[1][5].
-
Tissue Collection: At a predetermined time point post-administration (e.g., 1-4 hours), euthanize the mice and collect the brain. Dissect the target region (e.g., hypothalamus or hippocampus) on ice.
-
Tissue Homogenization: Homogenize the tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
PDE Activity Assay: Measure the phosphodiesterase activity in the tissue lysates using a radiolabeled substrate ([³H]-cAMP or [³H]-cGMP). Quantify the formation of the corresponding monophosphate ([³H]-AMP or [³H]-GMP)[6].
-
Data Analysis: Compare the PDE activity between the vehicle- and this compound-treated groups in both WT and KO mice. A significant reduction in PDE activity in the WT treated group that is absent in the KO treated group confirms on-target engagement[7].
Measurement of Intracellular cAMP and cGMP Levels
Objective: To determine if inhibition of PDE11A by this compound leads to an increase in its substrates, cAMP and cGMP, in the target tissue.
Procedure:
-
Sample Preparation: Prepare tissue lysates from the brains of treated and control mice as described above.
-
Immunoassay: Use commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kits to quantify the levels of cAMP and cGMP in the tissue lysates[6][8]. These assays are typically based on a competitive binding principle[9].
-
Data Analysis: Normalize the cAMP and cGMP concentrations to the total protein concentration in each sample. Compare the cyclic nucleotide levels between the different treatment groups in both WT and KO mice.
Western Blotting for Downstream Signaling Molecules
Objective: To assess the functional consequences of PDE11A inhibition by examining the phosphorylation status of downstream signaling proteins such as CREB (cAMP response element-binding protein) and S6 ribosomal protein.
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from the brain tissue of treated and control mice. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CREB Ser133) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total protein (e.g., anti-total CREB) to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each sample. Compare these ratios between the different treatment groups in both WT and KO mice.
Visualizations
PDE11A Signaling Pathway
Caption: PDE11A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound in Knockout Mice
Caption: Workflow for validating this compound target engagement in knockout mice.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of biologically active PDE11-selective inhibitors using a yeast-based high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Role for Phosphodiesterase 11A (PDE11A) in the Formation of Social Memories and the Stabilization of Mood - PMC [pmc.ncbi.nlm.nih.gov]
Pde11-IN-1: A Comparative Guide to Potency and IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pde11-IN-1, a potent inhibitor of Phosphodiesterase 11 (PDE11), with other known inhibitors. The following sections detail its potency, selectivity, and the experimental methodologies used for its characterization, offering valuable insights for researchers in drug discovery and development.
Potency and Selectivity Profile
This compound, also identified as PDE11A4-IN-1 (compound 23b), demonstrates high potency with a half-maximal inhibitory concentration (IC50) of 12 nM for the PDE11A4 isoform.[1] Its performance in comparison to other well-characterized PDE11 inhibitors is summarized in the table below.
| Compound | Target | IC50 (cAMP) | Selectivity Profile |
| This compound (23b) | PDE11A4 | 12 nM [1] | Highly selective for PDE11A4. At 500 nM, shows minimal inhibition of PDE3A, PDE4D3, PDE5A, and PDE10A, with some activity against PDE6C. |
| Tadalafil | PDE5, PDE11 | ~20-70 nM | Potent PDE5 inhibitor with significant cross-reactivity for PDE11. |
| BC11-38 | PDE11 | 280 nM | Highly selective for PDE11, with IC50 values >100 µM for PDEs 1-10. |
Experimental Protocols
The determination of IC50 values for PDE11 inhibitors is crucial for assessing their potency and selectivity. A standard methodology involves an in vitro biochemical assay using purified recombinant human PDE11A4 enzyme.
In Vitro PDE11A4 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) by PDE11A4.
Materials:
-
Purified recombinant human PDE11A4 enzyme
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl2, pH 7.5)
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
384-well black microplate
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in a suitable solvent like DMSO and then further diluted in the assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: The PDE11A4 enzyme and the fluorescently labeled cAMP or cGMP substrate are diluted to their optimal concentrations in the assay buffer.
-
Assay Reaction:
-
The assay buffer and the test compound dilutions are added to the wells of the microplate.
-
Control wells are included for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme).
-
The diluted PDE11A4 enzyme is added to all wells except the no-enzyme control.
-
The plate is pre-incubated to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by adding the fluorescently labeled substrate to all wells.
-
-
Detection: After a defined incubation period within the linear range of the reaction, the fluorescence polarization is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is then determined by fitting the data to a dose-response curve.[2]
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and its evaluation, the following diagrams illustrate the PDE11 signaling pathway and a typical experimental workflow.
Caption: PDE11A4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro IC50 value determination.
References
Pde11-IN-1: A Comparative Analysis of Cross-reactivity with PDE5 and PDE6
For researchers, scientists, and drug development professionals, understanding the selectivity of a phosphodiesterase (PDE) inhibitor is paramount to predicting its therapeutic efficacy and potential side-effect profile. This guide provides a comparative analysis of Pde11-IN-1's cross-reactivity with the closely related isoforms PDE5 and PDE6. Due to the limited availability of public data on the specific inhibitory activity of this compound against PDE5 and PDE6, this guide will also leverage data from other well-characterized PDE inhibitors to provide a comprehensive framework for evaluating selectivity.
Introduction to PDE11, PDE5, and PDE6
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, primarily cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Due to structural similarities in their catalytic domains, inhibitors designed for one PDE isoform can exhibit cross-reactivity with others, leading to off-target effects.
-
PDE11: A dual-substrate PDE that hydrolyzes both cAMP and cGMP. It is expressed in various tissues, including the prostate, skeletal muscle, testes, and heart. Inhibition of PDE11 has been linked to side effects such as myalgia (muscle pain).
-
PDE5: A cGMP-specific PDE that is a well-established therapeutic target for erectile dysfunction and pulmonary hypertension.
-
PDE6: A critical component of the phototransduction cascade in the retina. Inhibition of PDE6 is associated with visual disturbances, such as blurred vision and color perception changes.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. Selectivity is determined by comparing the IC50 values for the target enzyme against off-target enzymes.
| Compound | PDE11A4 IC50 (nM) | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity (PDE11 vs PDE5) | Selectivity (PDE11 vs PDE6) |
| This compound | Data Not Available | Data Not Available | Data Not Available | - | - |
| Tadalafil (B1681874) | ~20 | ~1-5 | >10,000 | ~4-20 fold | >500 fold |
| Sildenafil | >1000 | ~3.5 | ~30 | >285 fold (for PDE5) | >33 fold (for PDE5) |
| Vardenafil | >1000 | ~0.7 | ~7 | >1400 fold (for PDE5) | >100 fold (for PDE5) |
| Compound 14b | 27 (cAMP) | >10,000 | >10,000 | >370 fold | >370 fold |
| Compound 23b | 12 (cAMP) | >10,000 | >10,000 | >833 fold | >833 fold |
*Compounds 14b and 23b are novel PDE11A4 inhibitors from recent research and demonstrate high selectivity.
Signaling Pathways and Points of Inhibition
The diagram below illustrates the cyclic nucleotide signaling pathways and the points at which PDE11, PDE5, and PDE6 exert their effects. Understanding these pathways is crucial for interpreting the consequences of inhibitor cross-reactivity.
Caption: Cyclic Nucleotide Signaling Pathways and PDE Inhibition.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for biochemical and cell-based assays commonly used to assess the cross-reactivity of PDE inhibitors.
Biochemical Fluorescence Polarization (FP) Assay
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PDE isoforms.
Materials:
-
Purified, recombinant human PDE11, PDE5, and PDE6 enzymes
-
This compound or other test compounds
-
Fluorescently labeled cGMP or cAMP substrate (e.g., FAM-cGMP)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
384-well, black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Enzyme Preparation: Dilute the PDE enzymes to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control (DMSO) to the microplate wells.
-
Add the diluted PDE enzyme to all wells except the negative control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a Fluorescence Polarization (FP) based PDE Assay.
Cell-Based cAMP/cGMP Assay
This assay measures the ability of an inhibitor to increase intracellular cyclic nucleotide levels in a cellular context, providing insights into cell permeability and on-target engagement.
Materials:
-
A suitable cell line expressing the target PDEs (e.g., HEK293 cells transfected with human PDE11, PDE5, or PDE6)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
A phosphodiesterase-resistant cyclic nucleotide agonist (e.g., forskolin (B1673556) to stimulate cAMP production, or a nitric oxide donor like SNP to stimulate cGMP production)
-
Lysis buffer
-
cAMP/cGMP immunoassay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle control for a specified time.
-
Stimulation: Add the cyclic nucleotide agonist to stimulate either cAMP or cGMP production and incubate for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Detection: Quantify the levels of cAMP or cGMP in the cell lysates using a suitable immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 value (the concentration of the compound that produces a half-maximal increase in cyclic nucleotide levels) from the dose-response curve.
Conclusion
The selectivity profile of a PDE inhibitor is a critical determinant of its therapeutic potential. While specific experimental data on the cross-reactivity of this compound with PDE5 and PDE6 is not publicly available, the established principles of PDE inhibitor selectivity, exemplified by compounds like tadalafil and sildenafil, underscore the importance of rigorous in vitro and cell-based profiling. Researchers developing and utilizing PDE11 inhibitors should employ standardized assays, such as the fluorescence polarization and cell-based cyclic nucleotide assays detailed in this guide, to thoroughly characterize the selectivity of their compounds and anticipate potential off-target effects. This systematic approach is essential for the advancement of safe and effective therapies targeting the phosphodiesterase superfamily.
Pde11-IN-1 vs. First-Generation PDE Inhibitors: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Pde11-IN-1, a novel phosphodiesterase 11 (PDE11) inhibitor, against first-generation phosphodiesterase (PDE) inhibitors, primarily sildenafil (B151), tadalafil (B1681874), and vardenafil (B611638). This document is intended to serve as a resource for researchers in pharmacology and drug development, offering a clear perspective on the potency, selectivity, and potential therapeutic applications of these compounds based on available preclinical data.
Introduction to PDE11 and First-Generation PDE Inhibitors
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). First-generation PDE inhibitors, such as sildenafil (Viagra®), tadalafil (Cialis®), and vardenafil (Levitra®), primarily target PDE5, leading to elevated cGMP levels and vasodilation. This mechanism has been successfully exploited for the treatment of erectile dysfunction and pulmonary hypertension.
PDE11A is the most recently identified member of the PDE family and is a dual-substrate enzyme, hydrolyzing both cAMP and cGMP. It is expressed in various tissues, including the prostate, testis, skeletal muscle, and brain. The physiological role of PDE11A is still under investigation, but its inhibition has been linked to potential therapeutic effects in areas such as adrenal insufficiency and age-related cognitive decline. Notably, the cross-reactivity of some PDE5 inhibitors, particularly tadalafil, with PDE11 has been associated with side effects like myalgia, highlighting the need for selective PDE11 inhibitors for research and potential therapeutic development.
This compound represents a novel, potent, and selective inhibitor of PDE11A4, the longest isoform of PDE11A. This guide benchmarks its performance against the well-established first-generation PDE inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency (IC50 values) of this compound and first-generation PDE inhibitors against a panel of PDE isoforms. A lower IC50 value indicates greater potency. Selectivity is presented as the ratio of IC50 values for off-target PDEs versus the primary target PDE.
Table 1: Inhibitory Potency (IC50) of this compound and First-Generation PDE Inhibitors against Various PDE Isoforms.
| Compound | PDE11A4 IC50 (nM) | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Other PDE IC50s (nM) |
| This compound (as PDE11A4-IN-1) | 12 | >10,000 | >10,000 | High selectivity over PDE1, PDE2, PDE7, PDE8, and PDE9 |
| Sildenafil | ~7900 | 3.5 - 7.0 | 22 - 35 | PDE1: >1000 |
| Tadalafil | 20 - 31 | 1.8 - 5.0 | >10,000 | PDE1: >10,000 |
| Vardenafil | ~2800 | 0.7 - 1.0 | 6.6 - 15 | PDE1: >1000 |
Note: IC50 values can vary slightly depending on the specific assay conditions and the source of the recombinant enzymes.
Table 2: Selectivity Profile of this compound and First-Generation PDE Inhibitors.
| Compound | Selectivity for PDE11A4 over PDE5 (Fold) | Selectivity for PDE5 over PDE6 (Fold) | Selectivity for PDE5 over PDE11A4 (Fold) |
| This compound (as PDE11A4-IN-1) | >833 | - | - |
| Sildenafil | - | ~5 - 10 | ~0.0004 |
| Tadalafil | - | >2000 | ~0.16 - 0.27 |
| Vardenafil | - | ~9 - 21 | ~0.00025 - 0.00035 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures for evaluating these inhibitors, the following diagrams are provided.
Simplified PDE11A Signaling Pathway
The diagram below illustrates the role of PDE11A in the hydrolysis of cAMP and cGMP and how its inhibition by this compound leads to an accumulation of these second messengers.
Experimental Workflow for IC50 Determination of PDE Inhibitors
The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a PDE inhibitor in a biochemical assay.
Experimental Protocols
Biochemical Assay for PDE11A4 IC50 Determination
This protocol outlines a common method for determining the potency of an inhibitor against purified human PDE11A4 enzyme.
Materials:
-
Purified recombinant human PDE11A4 enzyme
-
Assay buffer (e.g., Tris-HCl based buffer with appropriate pH and salt concentrations)
-
Test compound (this compound) and reference inhibitors
-
Cyclic nucleotide substrate (cAMP or cGMP)
-
A suitable detection kit (e.g., PDE-Glo™ Phosphodiesterase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Enzyme Preparation: Dilute the purified human PDE11A4 enzyme to the desired concentration in cold assay buffer. The final concentration should be within the linear range of the assay.
-
Assay Reaction: a. In a microplate, add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). b. Add the diluted PDE11A4 enzyme to all wells except the negative control. c. Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes). d. Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP). The
Bridging the Gap: In Vitro Potency to In Vivo Efficacy of Pde11-IN-1
A Comparative Guide for Researchers in Drug Development
The translation of in vitro compound activity to in vivo efficacy is a critical hurdle in the development of novel therapeutics. This guide provides a comprehensive comparison of the in vitro and in vivo performance of Pde11-IN-1, a selective inhibitor of Phosphodiesterase 11A4 (PDE11A4). PDE11A4 is a dual-specificity phosphodiesterase that degrades both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) and is implicated in age-related cognitive decline.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to support further investigation of this compound and other PDE11A inhibitors.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound and comparator compounds.
Table 1: In Vitro Potency and Selectivity of PDE11A Inhibitors
| Compound | Target | IC50 (nM) | Substrate | Source |
| This compound (SMQ-03-20) | human PDE11A4 | 15 | cAMP | [1] |
| Tadalafil | human PDE11A4 | 25 | Not Specified | [1] |
| BC11-38 | human PDE11A4 | 280 | Not Specified | [1] |
Table 2: In Vivo Activity of PDE11A Inhibitors
| Compound | Animal Model | Dose | Route of Administration | Key In Vivo Finding | Source |
| This compound (SMQ-03-20) | Aged Mice | 30 mg/kg | Oral | Significantly reduced PDE11A4 "ghost axons" in the brain. | [1] |
| Tadalafil | Aged Mice | Orally dosed | Oral | Reduced PDE11A4 "ghost axons" in the ventral hippocampus by 50%. | [1] |
| BC11-38 | Pde11a Knockout Mice | N/A | N/A | Used to confirm the specificity of PDE11A activity assays. | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro PDE11A4 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human PDE11A4.
Materials:
-
Purified recombinant human PDE11A4 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
cAMP or cGMP substrate
-
This compound (serially diluted in DMSO)
-
[³H]-cAMP or [³H]-cGMP (if using a radioisotope-based assay)
-
Scintillation proximity assay (SPA) beads or other detection reagents
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of a microplate.
-
Add the purified PDE11A4 enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the cAMP or cGMP substrate (containing a tracer like [³H]-cAMP if applicable). The substrate concentration should be at or below the Michaelis-Menten constant (Km) for accurate IC50 determination.
-
Allow the reaction to proceed for a fixed time within the linear range of the assay.
-
Terminate the reaction according to the specific assay format (e.g., by adding a stop solution or SPA beads).
-
Measure the amount of product formed using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
In Vivo Target Engagement in Aged Mice
Objective: To assess the ability of orally administered this compound to engage its target, PDE11A4, in the brain of a relevant animal model.
Animal Model:
-
Aged C57BL/6 mice (e.g., 18-24 months old) are used as they exhibit age-related increases in PDE11A4 expression.[1]
-
Pde11a knockout mice can be used as a negative control to confirm target specificity.[2]
Procedure:
-
Compound Formulation and Administration:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., in a vehicle such as 0.5% methylcellulose (B11928114) in water).
-
Administer a single oral dose of this compound (30 mg/kg) or vehicle to the aged mice.[1]
-
-
Tissue Collection and Processing:
-
At a predetermined time point post-dose (based on anticipated brain exposure), euthanize the mice.
-
Perfuse the animals with saline to remove blood from the brain.
-
Harvest the brains and dissect the hypothalamus, a brain region with high PDE11A4 expression.[2]
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Pharmacodynamic Readout - PDE Activity Assay:
-
Prepare hypothalamic lysates from the collected tissue.
-
Measure the total PDE activity in the lysates using a cAMP or cGMP hydrolysis assay, similar to the in vitro protocol but using tissue homogenate as the enzyme source.
-
Compare the PDE activity in the this compound treated group to the vehicle-treated group to determine the extent of in vivo target inhibition.
-
-
Pharmacodynamic Readout - Immunohistochemistry for "Ghost Axons":
-
Process a separate cohort of brains for immunohistochemical analysis.
-
Stain brain sections with an antibody specific for PDE11A4.
-
Quantify the presence of PDE11A4-positive "ghost axons," a pathological hallmark of aging, in the hippocampus.[1]
-
Compare the density of "ghost axons" between the treated and vehicle control groups.
-
Conclusion
The data presented in this guide demonstrate a clear correlation between the in vitro potency of this compound and its ability to engage the PDE11A4 target in a relevant in vivo model. With a nanomolar IC50 in biochemical assays, this compound effectively reduces a pathological marker of PDE11A4 activity in the brains of aged mice following oral administration. While detailed pharmacokinetic data for this compound is not yet publicly available, the successful in vivo target engagement at a 30 mg/kg dose provides a strong foundation for further preclinical development. The experimental protocols and comparative data provided herein should serve as a valuable resource for researchers investigating PDE11A4 as a therapeutic target for age-related cognitive disorders.
References
A Comparative Pharmacokinetic Analysis of Pde11-IN-1 and Tadalafil: A Guide for Researchers
For Immediate Release
This guide provides a detailed pharmacokinetic comparison of the novel phosphodiesterase 11 (PDE11) inhibitor, Pde11-IN-1, and the well-established phosphodiesterase 5 (PDE5) inhibitor, tadalafil (B1681874). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in preclinical and clinical research. Due to the limited publicly available pharmacokinetic data for a compound specifically named "this compound," this guide will utilize data from a recently developed, potent, and selective PDE11A4 inhibitor, compound 4g , as a surrogate for a novel PDE11 inhibitor.
Executive Summary
Tadalafil, a long-acting PDE5 inhibitor, exhibits a well-characterized pharmacokinetic profile with a half-life of approximately 17.5 hours in humans, facilitating a prolonged duration of action.[1][2][3] In contrast, the novel PDE11A4 inhibitor, compound 4g , has demonstrated oral bioavailability in mice, a critical step in preclinical development.[4] This guide presents a side-by-side comparison of their known pharmacokinetic parameters, details the experimental methodologies for assessing these properties, and illustrates the relevant signaling pathways.
Pharmacokinetic Data Comparison
The following table summarizes the available pharmacokinetic parameters for compound 4g (as a surrogate for this compound) and tadalafil. It is important to note that the data for compound 4g is from preclinical studies in mice, while the data for tadalafil is primarily from human studies.
| Pharmacokinetic Parameter | Compound 4g (in mice) | Tadalafil (in humans) |
| Oral Bioavailability (F%) | 32% - 36%[5] | Not explicitly determined, but absorption is not influenced by food[3] |
| Half-life (t½) | Not explicitly stated | ~17.5 hours[1][2][6][3] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (in brain)[4] | Median of 2 hours[3] |
| Oral Clearance (CL/F) | Not available | 2.5 L/hr[3] |
| Volume of Distribution (Vz/F) | Not available | ~63 L[6] |
| Primary Metabolism | Metabolically unstable at the diethyl amide in mouse and human liver microsomes (for the parent series of compounds)[4] | Primarily by CYP3A4[3] |
Signaling Pathways
The distinct mechanisms of action of this compound and tadalafil are rooted in their selective inhibition of different phosphodiesterase isozymes.
Caption: Signaling pathways for Tadalafil (left) and this compound (right).
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on a series of standardized in vivo and in vitro experiments. Below are detailed methodologies for key assays.
Oral Bioavailability Study in Rodents
This protocol outlines the general procedure for determining the oral bioavailability of a test compound in a rodent model, such as rats or mice.
Caption: Experimental workflow for an oral bioavailability study.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are often used.[7][8] Animals are acclimatized for at least one week before the study.
-
Dosing:
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing from the jugular vein or tail vein.[7] Samples are collected into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as the Area Under the Curve (AUC) from time zero to infinity for both IV and PO routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral).[9]
Plasma Protein Binding Assay
This assay determines the fraction of a drug that is bound to plasma proteins, which can significantly impact its distribution and efficacy. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.
Detailed Methodology:
-
Preparation: A RED device, which consists of a single-use plate with wells divided by a semipermeable membrane, is used.
-
Sample Preparation: The test compound is spiked into plasma (human, rat, or mouse) at a known concentration (e.g., 1-10 µM).[1][10]
-
Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline, PBS) is added to the other chamber.[2][11]
-
Incubation: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[2][11]
-
Sample Collection and Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the test compound in each aliquot is determined by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.
Cytochrome P450 (CYP) Metabolism Assay
This in vitro assay identifies which CYP enzymes are responsible for metabolizing a drug candidate.
Detailed Methodology:
-
Incubation Mixture: The test compound is incubated with human liver microsomes, which contain a mixture of CYP enzymes.[12] The reaction mixture also includes a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to support CYP activity.[12]
-
Incubation: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, and 60 minutes).[12]
-
Reaction Termination: The reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Identification of Specific CYP Isoforms: To identify the specific CYP isoforms involved, the assay can be repeated using individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.). Alternatively, selective chemical inhibitors for specific CYP isoforms can be used with human liver microsomes.
Conclusion
This guide provides a foundational comparison of the pharmacokinetic profiles of a novel PDE11 inhibitor, represented by compound 4g , and the established PDE5 inhibitor, tadalafil. While tadalafil's long half-life and predictable pharmacokinetics have established it as a key therapeutic agent, the development of orally bioavailable and selective PDE11 inhibitors like compound 4g opens new avenues for therapeutic intervention in different pathological conditions. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative pharmacokinetic studies, contributing to the advancement of drug discovery and development. Further in vivo studies on this compound and its analogs are warranted to fully elucidate their pharmacokinetic and pharmacodynamic profiles in humans.
References
- 1. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plasma Protein Binding Assay [visikol.com]
- 3. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism [mdpi.com]
- 7. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Pde11-IN-1: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Pde11-IN-1 based on general laboratory safety principles and information available for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not found during the search. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before proceeding with any disposal procedures.
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents like this compound is a critical aspect of laboratory safety and environmental stewardship. Following established protocols is essential for maintaining a safe working environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is crucial to take the following safety measures:
-
Consult Institutional Guidelines: Always prioritize your institution's specific safety protocols and chemical hygiene plan.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound, particularly in its powdered form, in a certified chemical fume hood to prevent inhalation.
-
Spill Preparedness: Have a spill kit readily available and be familiar with the procedures for cleaning up chemical spills.
Quantitative Data for Handling and Storage
Proper storage is crucial for maintaining the integrity of this compound and ensuring safety. The following table summarizes key storage and solubility information.
| Property | Value |
| Storage of Solid Form | Powder can be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. |
| Storage in Solvent | In solvent, the compound should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] |
| Solubility | Soluble in DMSO at a concentration of 2.5 mg/mL (requires sonication and warming to 60°C). Use freshly opened DMSO as it is hygroscopic. |
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the safe disposal of this compound and similar laboratory chemicals.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Collect unused, expired, or contaminated solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Do not mix with other solid wastes unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated labware (e.g., pipette tips, vials, gloves) should also be collected as solid hazardous waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
It is critical to segregate halogenated and non-halogenated solvent waste streams.[2]
-
2. Waste Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) and their concentrations, and the date the waste was first added to the container. Use your institution's official hazardous waste tags.
-
Storage: Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[3]
-
Secondary Containment: Use secondary containment to prevent the spread of material in case of a leak.
-
Container Integrity: Ensure waste containers are always sealed except when adding waste and are in good condition.
3. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., the solvent used to dissolve the compound).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[4][5]
-
After triple rinsing, deface or remove the original label. The container can then typically be disposed of as non-hazardous waste, but confirm this with your EHS office.[4][6]
4. Disposal Request:
-
Once a waste container is full or has reached the accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific environmental health and safety protocols for guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Pde11-IN-1
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Pde11-IN-1, a phosphodiesterase 11 (PDE11) inhibitor. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and minimizing environmental impact.
Essential Safety and Handling Protocols
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as potentially hazardous. The following protocols are based on best practices for handling potent, small-molecule inhibitors in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.
| PPE Component | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Prevents direct skin contact. The outer glove should be removed and disposed of as hazardous waste after handling the compound. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side-shields or chemical splash goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. Gowns should be changed immediately if contaminated.[1] |
| Respiratory Protection | All handling of solid this compound and preparation of solutions should be conducted within a certified chemical fume hood. | Minimizes inhalation exposure to dust or aerosols. If work outside a fume hood is unavoidable, a risk assessment should be performed by the institution's Environmental Health and Safety (EHS) department to determine if a respirator is necessary.[1] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Before handling this compound, ensure that a certified chemical fume hood is operational.
-
Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
-
Ensure that an eye wash station and safety shower are readily accessible.
-
-
Weighing and Solution Preparation :
-
All weighing of solid this compound must be performed within the chemical fume hood.
-
Use dedicated spatulas and weigh boats. If not feasible, thoroughly decontaminate all equipment after use.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO.[2][3]
-
-
Experimental Use :
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
When using the compound in cell culture or other experimental systems, employ careful pipetting techniques to prevent aerosol generation.
-
Avoid eating, drinking, and applying cosmetics in the laboratory where this compound is handled.[1]
-
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
Spill Management and Disposal Plan
Proper management of spills and waste is crucial to prevent contamination and ensure regulatory compliance.
Spill Cleanup
-
Small Spills : For minor spills within a chemical fume hood, trained personnel wearing appropriate PPE should use an absorbent material to contain and clean up the spill. The cleanup materials should be collected in a sealed container and disposed of as hazardous waste.
-
Large Spills : In the event of a large spill, evacuate the area immediately and alert others. Contact your institution's EHS department for assistance.
Waste Disposal
-
Solid Waste : Collect all unused or expired solid this compound and any contaminated disposable materials (e.g., gloves, weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. The container should be compatible with the solvent used.
-
Labeling : All hazardous waste containers must be clearly labeled with "HAZARDOUS WASTE," the chemical name (this compound), and the associated hazards.
-
Disposal : Do not dispose of this compound down the drain.[1] All waste must be disposed of through your institution's hazardous waste management program.
This compound in a Biological Context: Signaling and Experimental Workflow
PDE11A Signaling Pathway
This compound is an inhibitor of phosphodiesterase 11A (PDE11A). PDE11A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) to their inactive forms, 5'-AMP and 5'-GMP, respectively.[6][7] By inhibiting PDE11A, this compound leads to an accumulation of intracellular cAMP and cGMP, which can then activate downstream signaling pathways, such as those mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG).[6]
Experimental Workflow: Cell-Based Assay
The following provides a general workflow for utilizing this compound in a cell-based assay to assess its impact on a specific cellular response.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What are PDE11A inhibitors and how do they work? [synapse.patsnap.com]
- 7. Functional characteristics and research trends of PDE11A in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
